Methadp sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H16N5NaO9P2 |
|---|---|
分子量 |
447.21 g/mol |
IUPAC 名称 |
sodium [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1 |
InChI 键 |
RFGZKSPLJPHQMI-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and History of Small Molecule CD73 Inhibitors
Disclaimer: Initial searches for "Methadp sodium" as a CD73 inhibitor did not yield any specific results. It is highly probable that this name is a typographical error. This guide will, therefore, provide a comprehensive overview of the discovery and history of small molecule CD73 inhibitors, using representative examples from the scientific literature to illustrate the core principles and methodologies requested.
Introduction to CD73 as a Therapeutic Target
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1][2] It catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine.[3][4][5] In the tumor microenvironment, the accumulation of extracellular adenosine acts as a potent immunosuppressive signal, hindering the anti-tumor immune response.[1][3] Adenosine exerts its effects by binding to A2A and A2B receptors on various immune cells, leading to the suppression of T-cell and natural killer (NK) cell activity.[2][3]
The upregulation of CD73 is observed in several types of cancer and is often associated with poor prognosis.[1][4] Furthermore, elevated CD73 expression can contribute to resistance to conventional cancer therapies such as chemotherapy and immunotherapy.[1] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[1][6] Both monoclonal antibodies and small molecule inhibitors targeting CD73 are currently under investigation.[6] This guide will focus on the discovery and history of small molecule inhibitors of CD73.
The Adenosine Signaling Pathway and the Role of CD73
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Stressed or dying cancer cells release adenosine triphosphate (ATP) into the extracellular space.[3] This extracellular ATP is then sequentially hydrolyzed by two key ectonucleotidases:
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): Converts ATP and adenosine diphosphate (B83284) (ADP) to AMP.[1][3]
-
CD73 (Ecto-5'-nucleotidase): Converts AMP to adenosine.[3][4]
The resulting adenosine binds to its receptors, primarily A2A and A2B, on immune cells, leading to the suppression of their anti-tumor functions.[3]
Caption: The CD73-Mediated Adenosine Signaling Pathway.
Discovery of Small Molecule CD73 Inhibitors
The discovery of small molecule inhibitors of CD73 has followed a path from substrate analogues to highly potent and selective non-nucleotide compounds.
Early Discoveries: Nucleotide Analogues
The initial efforts to inhibit CD73 focused on molecules that mimic its natural substrate, AMP. The most well-known of these is adenosine-5'-(α,β-methylene)diphosphate (AMPCP or AOPCP) .[7][8]
-
Structure-Based Design: The discovery of AMPCP and its derivatives was guided by their structural similarity to AMP, allowing them to bind to the active site of the CD73 enzyme.[7] X-ray crystallography studies of CD73 in complex with inhibitors like AMPCP have been instrumental in understanding the key binding interactions and guiding further drug design.[9]
-
Potency and Selectivity: While AMPCP is a potent inhibitor, efforts have been made to improve its potency and selectivity. Structure-activity relationship (SAR) studies led to the development of derivatives with modifications at various positions, such as the N6 position of the adenine (B156593) ring, resulting in compounds with Ki values in the low nanomolar range.[8]
Advancements: Non-Nucleotide Inhibitors
Despite the potency of nucleotide analogues, their inherent properties, such as high polarity and potential for off-target effects, drove the search for non-nucleotide inhibitors.
-
High-Throughput Screening (HTS): The discovery of novel, non-nucleotide inhibitor classes has been facilitated by HTS campaigns.[10] These campaigns screen large libraries of diverse small molecules to identify initial "hits" that can be further optimized.
-
Structure-Based and Fragment-Based Drug Design: Once initial non-nucleotide hits are identified, their development into potent and selective inhibitors often involves structure-based design, aided by co-crystallization with the CD73 enzyme.[11] This allows for the visualization of how the molecule binds to the enzyme's active site and informs chemical modifications to improve affinity and other drug-like properties. This approach has led to the discovery of potent non-nucleotide inhibitors with IC50 values in the low nanomolar range.[11]
Quantitative Data on Representative CD73 Inhibitors
The following table summarizes the inhibitory potency of representative small molecule CD73 inhibitors.
| Inhibitor Class | Compound Example | Target Species | Assay Type | IC50 / Ki | Reference |
| Nucleotide Analogue | AMPCP (AOPCP) | Human | Malachite Green | ~40 µM (for APCP) | [12] |
| Nucleotide Analogue | N6-(4-chlorobenzyl)-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] (PSB-12441) | Rat | HPLC-based | 7.23 nM (Ki) | [8] |
| Non-Nucleotide | Compound 73 (from discovery campaign) | Human | Biochemical | 12 nM (IC50) | [11] |
| Non-Nucleotide | Compound 49 (orally bioavailable) | Human | Biochemical | Potent (details in source) | [13] |
Experimental Protocols
The characterization of CD73 inhibitors relies on a variety of biochemical and cell-based assays.
Measurement of CD73 Enzymatic Activity (Biochemical Assay)
Several methods are available to measure the enzymatic activity of CD73. A common approach is the malachite green colorimetric assay, which detects the release of inorganic phosphate (B84403), a product of AMP hydrolysis.[12][14]
Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate (Pi). The malachite green reagent forms a colored complex with Pi, and the absorbance of this complex is proportional to the amount of Pi produced, and thus to the CD73 activity.
Detailed Protocol (adapted from commercially available kits and literature): [12][15]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl2).
-
Prepare a stock solution of the substrate, AMP, in the reaction buffer.
-
Prepare a stock solution of the CD73 enzyme (recombinant or from cell lysates).
-
Prepare a stock solution of the test inhibitor at various concentrations.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Add the CD73 enzyme to all wells except the negative control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the AMP substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for a further 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of ~620-670 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Plot the absorbance against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cell-Based Assay for Adenosine Production
Cell-based assays are crucial to confirm the activity of inhibitors in a more physiologically relevant setting. These assays measure the ability of an inhibitor to block adenosine production by cancer cells that express CD73.
Principle: Cancer cells expressing CD73 are incubated with AMP, and the amount of adenosine produced in the cell culture supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Detailed Protocol (adapted from literature): [16]
-
Cell Culture:
-
Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells) in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Wash the cells with a serum-free medium or buffer.
-
Add fresh medium or buffer containing the test inhibitor at various concentrations.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour).
-
Add AMP to the wells to serve as the substrate for CD73.
-
Incubate the plate at 37°C for a specific time (e.g., 1-2 hours).
-
-
Quantification of Adenosine:
-
Collect the cell culture supernatant.
-
Analyze the supernatant to quantify the concentration of adenosine. This is typically done using HPLC-MS/MS for high sensitivity and specificity.
-
-
Data Analysis:
-
Plot the adenosine concentration against the inhibitor concentration.
-
Determine the IC50 value for the inhibition of adenosine production in a cellular context.
-
Experimental and Logical Workflows
The discovery and development of a novel CD73 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A Typical Workflow for CD73 Inhibitor Discovery and Development.
Conclusion
The discovery of CD73 inhibitors represents a significant advancement in the field of immuno-oncology. From the early substrate analogues to the development of potent and selective non-nucleotide small molecules, the field has rapidly progressed. The continued development of these inhibitors, guided by a deep understanding of the CD73 signaling pathway and sophisticated experimental methodologies, holds great promise for the treatment of cancer. These agents have the potential to reverse tumor-induced immunosuppression and enhance the efficacy of other cancer therapies, ultimately improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Roles of CD73 in Cancer | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 7. Discovery of Potent and Selective Methylenephosphonic Acid CD73 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73 X-ray Crystallography | Assay Development | Domainex [domainex.co.uk]
- 10. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD73 enzyme activity assays [bio-protocol.org]
- 13. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of Adenosine 5'-(α,β-methylene)diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational in vitro studies of adenosine (B11128) 5'-(α,β-methylene)diphosphate (AMPCP), a non-hydrolyzable analog of adenosine diphosphate (B83284) (ADP). AMPCP has been a critical tool in elucidating the roles of purinergic signaling, particularly through its potent inhibition of ecto-5'-nucleotidase (CD73). This document summarizes key quantitative data from early research, details the experimental protocols used in these seminal studies, and provides visualizations of the relevant biochemical pathways and experimental workflows.
Core Focus: Ecto-5'-Nucleotidase Inhibition and Platelet Aggregation
Early research on AMPCP centered on two primary areas: its impact on the purinergic signaling cascade through the inhibition of ecto-5'-nucleotidase, the enzyme responsible for the conversion of adenosine monophosphate (AMP) to adenosine, and its effects on platelet aggregation as a stable analog of the key platelet agonist, ADP.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro studies of AMPCP and related compounds.
Table 1: Inhibition of Ecto-5'-Nucleotidase
| Compound | Enzyme Source | Assay pH | K_i_ (Inhibitor Constant) | Year | Reference |
| Adenosine 5'-(α,β-methylene)diphosphate (AMPCP) | Rat Heart Plasma Membranes | 7.2 | 5 nM | 1985 | Collinson et al.[1][2] |
Table 2: Inhibition of ADP-Induced Platelet Aggregation
| Inhibitor | Agonist | Platelet Source | K_i_ (Inhibitor Constant) | Year | Reference |
| ATP | ADP | Human | 20 µM | 1980 | Wierenga and Holmsen[3] |
Note: While a specific early K_i_ or IC_50_ value for AMPCP in platelet aggregation studies was not found in the reviewed literature, the value for ATP is included as a relevant early comparator, demonstrating the competitive inhibition of ADP-induced aggregation by a structurally related nucleotide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the early in vitro studies of AMPCP.
References
- 1. 5'-Nucleotidase from rat heart membranes. Inhibition by adenine nucleotides and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Nucleotidase from rat heart membranes. Inhibition by adenine nucleotides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ATP on platelets: evidence against the central role of released ADP in primary aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of P2Y12 Receptor Antagonists in the ATP-Adenosine Pathway
Disclaimer: The term "Methadp sodium" does not correspond to a recognized pharmaceutical compound in scientific literature or drug databases. It is possible that this is a typographical error or a non-standard nomenclature. However, the context of the "ATP-adenosine pathway" strongly suggests an interest in purinergic signaling, a critical area of research and drug development. This guide will therefore focus on a major class of drugs that modulate this pathway: the P2Y12 receptor antagonists . These agents are central to the management of thrombotic diseases and represent a key area of study for researchers, scientists, and drug development professionals.
Introduction to the ATP-Adenosine Pathway (Purinergic Signaling)
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1] This signaling system is involved in a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[2][3] The effects of these signaling molecules are mediated by specific cell surface receptors, which are broadly classified into two families:
-
P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.[2][4] They are involved in diverse functions, including regulating heart rate, vasodilation, and immune responses.[4][5]
-
P2 Receptors: These receptors are activated by nucleotides such as ATP and adenosine diphosphate (B83284) (ADP). The P2 receptor family is further divided into two subfamilies:
-
P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, allow the passage of ions across the cell membrane.[2]
-
P2Y Receptors: This subfamily consists of eight distinct GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP.[2]
-
The ATP-adenosine pathway is a dynamic system where ATP released from cells can be sequentially hydrolyzed by ectonucleotidases (cell surface enzymes) to ADP, then to adenosine monophosphate (AMP), and finally to adenosine.[5] This enzymatic cascade means that the cellular response can change over time, shifting from ATP-driven P2 receptor signaling to adenosine-driven P1 receptor signaling.
The P2Y12 Receptor: A Prime Therapeutic Target in Thrombosis
Among the P2Y receptors, the P2Y12 receptor is of particular pharmacological importance. It is predominantly expressed on the surface of platelets and plays a crucial role in hemostasis and thrombosis.[6]
When a blood vessel is injured, platelets are exposed to various agonists that trigger their activation. One of the most important of these is ADP, which is released from the dense granules of activated platelets.[7] ADP acts on two P2Y receptors on the platelet surface: P2Y1 and P2Y12. While the P2Y1 receptor initiates transient platelet aggregation, the sustained and amplified platelet response is critically dependent on the activation of the P2Y12 receptor.[7][8]
Activation of the P2Y12 receptor by ADP leads to a cascade of intracellular events. The receptor is coupled to the inhibitory G protein, Gi, which in turn inhibits adenylyl cyclase.[7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally acts to suppress platelet activation. The net result is a stabilization of the platelet plug and the formation of a thrombus.[7]
Given its central role in amplifying platelet aggregation, the P2Y12 receptor has become a primary target for the development of antiplatelet drugs to prevent and treat arterial thrombosis, which can lead to myocardial infarction and stroke.[6]
Mechanism of Action of P2Y12 Receptor Antagonists
P2Y12 receptor antagonists are a class of drugs that inhibit platelet function by blocking the binding of ADP to the P2Y12 receptor.[6][9] This prevents the downstream signaling cascade that leads to platelet activation and aggregation.[6] These drugs can be broadly categorized based on their chemical structure and mechanism of action:
Thienopyridines (Irreversible Antagonists)
The thienopyridine class of P2Y12 inhibitors includes clopidogrel (B1663587) and prasugrel. These are prodrugs, meaning they are administered in an inactive form and require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to generate their active metabolites.[7][8] The active metabolite then binds irreversibly to the P2Y12 receptor, forming a covalent bond.[8][10] This permanently disables the receptor for the entire lifespan of the platelet (approximately 7-10 days).
-
Clopidogrel: A second-generation thienopyridine that has been widely used in clinical practice.[10] Its activation involves two steps in the liver, and its antiplatelet effect can be variable among individuals due to genetic variations in CYP enzymes.[7]
-
Prasugrel: A third-generation thienopyridine with a more efficient and consistent metabolic activation compared to clopidogrel, leading to a more potent and predictable antiplatelet effect.[10]
Non-Thienopyridines (Reversible Antagonists)
This class of P2Y12 inhibitors includes ticagrelor (B1683153) and cangrelor. Unlike the thienopyridines, these are direct-acting drugs that do not require metabolic activation to exert their effect.[7] They bind reversibly to the P2Y12 receptor at a site distinct from the ADP binding site (allosteric antagonism), inducing a conformational change that prevents receptor activation.[8]
-
Ticagrelor: An oral P2Y12 antagonist with a rapid onset of action.[7] Because its binding is reversible, its antiplatelet effect dissipates more quickly after discontinuation compared to the irreversible thienopyridines.
-
Cangrelor: An intravenous ATP analog that acts as a direct, reversible P2Y12 inhibitor.[11] It has a very rapid onset and offset of action, with platelet function returning to normal shortly after the infusion is stopped.[12]
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: Mechanisms of Irreversible and Reversible P2Y12 Antagonists.
Quantitative Data Summary
The clinical development of P2Y12 inhibitors has been supported by numerous large-scale clinical trials. The following tables summarize key quantitative data on the efficacy and safety of potent P2Y12 inhibitors (prasugrel and ticagrelor) compared to clopidogrel.
Table 1: Comparative Efficacy of Potent P2Y12 Inhibitors vs. Clopidogrel in Patients with Acute Coronary Syndrome (ACS)
| Endpoint | Prasugrel vs. Clopidogrel (TRITON-TIMI 38) | Ticagrelor vs. Clopidogrel (PLATO) | Potent P2Y12 Inhibitors vs. Clopidogrel (Meta-Analysis)[13] |
| Major Adverse Cardiovascular Events (MACE) | 9.9% vs. 12.1% (HR: 0.81) | 9.8% vs. 11.7% (HR: 0.84) | RR: 0.87 (95% CI: 0.80–0.94) |
| Myocardial Infarction | 7.3% vs. 9.5% (HR: 0.76) | 5.8% vs. 6.9% (HR: 0.84) | - |
| Stent Thrombosis | 1.1% vs. 2.4% (HR: 0.48) | 1.3% vs. 1.9% (HR: 0.67) | RR: 0.56 (95% CI: 0.43–0.75)[14] |
| All-Cause Mortality | - | 4.5% vs. 5.9% (HR: 0.78) | RR: 0.65 (95% CI: 0.53–0.78)[14] |
HR = Hazard Ratio; RR = Relative Risk; CI = Confidence Interval. Data from pivotal clinical trials and meta-analyses.
Table 2: Comparative Safety (Bleeding Risk) of Potent P2Y12 Inhibitors vs. Clopidogrel
| Bleeding Endpoint | Prasugrel vs. Clopidogrel (TRITON-TIMI 38) | Ticagrelor vs. Clopidogrel (PLATO) | Potent P2Y12 Inhibitors vs. Clopidogrel (Meta-Analysis)[15] |
| Major Bleeding (Trial Defined) | 2.4% vs. 1.8% (HR: 1.32) | 11.6% vs. 11.2% (HR: 1.04) | OR: 1.23 (95% CI: 1.15–1.33) for Major Bleeding |
| Non-CABG Major Bleeding | 2.4% vs. 1.8% (HR: 1.32) | 4.5% vs. 3.8% (HR: 1.19) | - |
| Any Bleeding | - | - | OR: 1.27 (95% CI: 1.21–1.33) |
CABG = Coronary Artery Bypass Grafting; OR = Odds Ratio. Bleeding definitions can vary between trials.
Experimental Protocols
The characterization of P2Y12 receptor antagonists involves a range of in vitro and ex vivo assays. Below are detailed methodologies for two key experiments.
Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of a P2Y12 inhibitor.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers or study subjects into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells. The supernatant (PRP) is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells and platelets. The supernatant is collected as platelet-poor plasma (PPP). PPP is used to set the 100% light transmission baseline.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
The test compound (P2Y12 inhibitor) or vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist, such as ADP (typically at a concentration of 5-20 µM), is added to initiate aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission through the sample increases. This change is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is calculated as the percentage change in light transmission. The inhibitory effect of the compound is determined by comparing the aggregation in the presence of the inhibitor to the vehicle control. IC50 values (the concentration of inhibitor required to reduce maximal aggregation by 50%) can be calculated from dose-response curves.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Platelet membranes or membranes from cells recombinantly expressing the P2Y12 receptor are prepared through homogenization and centrifugation.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the P2Y12 receptor (e.g., [³H]-prasugrel active metabolite or a specific radiolabeled antagonist) is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Caption: Typical Experimental Workflow for P2Y12 Antagonist Development.
Conclusion
The ATP-adenosine pathway, and specifically the P2Y12 receptor, represents a cornerstone of modern cardiovascular pharmacology. The development of P2Y12 receptor antagonists has revolutionized the management of patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[16][17] Understanding the nuanced mechanisms of action, from irreversible covalent inhibition by thienopyridines to the reversible allosteric modulation by newer agents, is critical for drug development professionals. The quantitative data from landmark clinical trials underscore the potent antithrombotic efficacy of these agents, while also highlighting the inherent trade-off with bleeding risk. The experimental protocols detailed herein provide a foundation for the continued investigation and discovery of novel modulators of the purinergic signaling system, with the ultimate goal of improving outcomes for patients with thrombotic diseases.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]
- 3. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CV Pharmacology | Adenosine [cvpharmacology.com]
- 6. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Efficacy and Safety of Novel Oral P2Y12 Receptor Inhibitors in Patients With ST-Segment Elevation Myocardial Infarction Undergoing PCI: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive comparative efficacy and safety of potent P2Y12 inhibitors in patients undergoing coronary intervention: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-World Data on Potent P2Y12 Inhibition in Patients with Suspected Chronic Coronary Syndrome, Referred for Coronary Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
An In-depth Technical Guide to the Synthesis and Purification of Adenosine 5'-(α,β-methylene)diphosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of adenosine (B11128) 5'-(α,β-methylene)diphosphate sodium salt (AMPCP), a non-hydrolyzable analog of adenosine diphosphate (B83284) (ADP). AMPCP is a valuable tool in biomedical research, particularly for its potent inhibition of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway implicated in cancer immunology and inflammation.
Introduction
Adenosine 5'-(α,β-methylene)diphosphate is a structural analog of ADP where a methylene (B1212753) group replaces the oxygen atom between the α and β phosphates. This substitution renders the molecule resistant to hydrolysis by ectonucleotidases, making it a stable inhibitor for studying the roles of these enzymes.[1] Its primary target, CD73, is responsible for the conversion of adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive effects in the tumor microenvironment.[1][2] By inhibiting CD73, AMPCP can block the production of immunosuppressive adenosine, thereby promoting anti-tumor immune responses.[2]
This guide details the chemical synthesis, purification methodologies, and analytical characterization of the sodium salt of AMPCP, providing researchers with the necessary information for its preparation and use in experimental settings.
Synthesis of Adenosine 5'-(α,β-methylene)diphosphate Sodium Salt
The chemical synthesis of AMPCP is a multi-step process that generally involves the coupling of a protected adenosine derivative with a methylenebisphosphonate moiety. While detailed, publicly available step-by-step protocols are not abundant in primary literature, the synthesis can be achieved by applying the principles of phosphoramidite-based nucleotide synthesis.[1]
A general synthetic strategy involves the following key stages:
-
Protection of Adenosine: The hydroxyl groups on the ribose sugar and the exocyclic amine of the adenine (B156593) base are protected with suitable protecting groups to prevent side reactions during the subsequent phosphorylation steps.[1]
-
Phosphitylation: The 5'-hydroxyl group of the protected adenosine is reacted with a phosphitylating agent to create a reactive phosphoramidite (B1245037) intermediate.[1]
-
Preparation of Methylenebisphosphonate: A methylenebisphosphonate derivative is prepared and activated for the coupling reaction.
-
Coupling Reaction: The adenosine phosphoramidite is coupled with the activated methylenebisphosphonate to form the α,β-methylene diphosphate backbone.[1]
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate (B84403) triester.[1]
-
Deprotection: All protecting groups are removed to yield the final AMPCP molecule.[1]
-
Salt Formation: The purified AMPCP is converted to its sodium salt form.
Synthesis Workflow
Figure 1. General workflow for the chemical synthesis of AMPCP sodium salt.
Purification of Adenosine 5'-(α,β-methylene)diphosphate Sodium Salt
Purification is a critical step to remove unreacted starting materials, byproducts, and residual protecting groups. The high polarity and charge of AMPCP make chromatographic techniques the methods of choice.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common and effective method for the purification of AMPCP.[1] A C18 column is typically employed with a gradient elution system.
Experimental Protocol: HPLC Purification
A typical HPLC purification protocol for AMPCP would involve the following:
-
Column: A reverse-phase C18 column is commonly used for nucleotide separation.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer and an organic solvent.[1]
-
Buffer A: An aqueous buffer such as triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate (B1210297).
-
Buffer B: An organic solvent like acetonitrile (B52724) or methanol.
-
-
Gradient: The gradient is optimized to achieve separation of the target compound from impurities.
-
Detection: Eluting compounds are monitored using a UV detector, typically at 260 nm, which is the maximum absorbance for the adenine base.[1]
-
Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.[1]
-
Post-Purification Processing: The collected fractions are pooled, and volatile buffer salts are removed by repeated co-evaporation with water or through a desalting column. The final product is obtained as a solid powder after lyophilization.[1]
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography is another powerful technique for purifying nucleotides and their analogs, and it is particularly well-suited for scaling up the purification process. Given that AMPCP is an anion at neutral pH, an anion-exchange resin is used.
Experimental Protocol: Ion-Exchange Chromatography
A general protocol for IEX purification of AMPCP is as follows:
-
Resin: A strong anion-exchange resin is typically used.
-
Equilibration Buffer: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the binding of AMPCP.
-
Sample Loading: The crude AMPCP solution is loaded onto the column.
-
Elution: A salt gradient (e.g., NaCl or NaHCO₃) is applied to elute the bound molecules. AMPCP will elute at a specific salt concentration depending on its charge.
-
Fraction Collection and Desalting: Fractions containing the purified AMPCP are collected and then desalted using methods like dialysis, size-exclusion chromatography, or diafiltration to remove the high concentration of salt from the elution buffer.
Purification Workflow
Figure 2. General workflow for the purification of AMPCP sodium salt.
Data Presentation
The following tables summarize the key quantitative data for adenosine 5'-(α,β-methylene)diphosphate sodium salt.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅Na₂O₉P₂ | [3] |
| Molecular Weight | 469.19 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [3] |
| Purity (by HPLC) | ≥98% | [3][4][5] |
Table 2: Illustrative HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Purity Achieved | >98% |
Table 3: Illustrative Ion-Exchange Chromatography Parameters
| Parameter | Condition |
| Resin | Strong Anion-Exchanger (e.g., Q-Sepharose) |
| Binding Buffer | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-100% Elution Buffer over 20 column volumes |
| Detection | UV at 260 nm |
| Purity Achieved | >95% |
Table 4: Analytical Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to adenine and ribose protons. |
| ³¹P NMR | Two distinct phosphorus signals, confirming the presence of two non-equivalent phosphorus atoms. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z ~424.0 and/or [M-2H+Na]⁻ at m/z ~446.0 for the free acid. |
Signaling Pathway of CD73 and Inhibition by AMPCP
CD73 is a critical enzyme in the extracellular adenosine-generating pathway. In the tumor microenvironment, dying or stressed cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by ectonucleotidases. CD39 converts ATP and ADP to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (A2A and A2B) on immune cells, triggering immunosuppressive signals that inhibit the anti-tumor immune response. AMPCP acts as a competitive inhibitor of CD73, blocking the conversion of AMP to adenosine and thereby mitigating this immunosuppressive cascade.
Figure 3. The CD73 signaling pathway and its inhibition by AMPCP.
Conclusion
Adenosine 5'-(α,β-methylene)diphosphate sodium salt is a vital research tool for investigating the purinergic signaling pathway, particularly the role of CD73 in health and disease. This guide outlines the fundamental principles and methodologies for its chemical synthesis and purification. While specific reaction conditions and yields may require optimization based on laboratory settings, the provided protocols for HPLC and ion-exchange chromatography offer robust starting points for obtaining high-purity AMPCP suitable for a range of research applications, from enzyme kinetics to in vivo studies in drug development. The successful synthesis and purification of this stable ADP analog will continue to facilitate a deeper understanding of the therapeutic potential of targeting the CD73-adenosine axis.
References
The Enzymatic Core of Immunosuppression: A Technical Guide to CD73 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-5'-nucleotidase (CD73), a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, stands as a critical regulator in the tumor microenvironment.[1] Its primary enzymatic function is the dephosphorylation of adenosine (B11128) monophosphate (AMP) into adenosine and inorganic phosphate.[2][3] This reaction is the rate-limiting step in the canonical pathway of extracellular adenosine production, a potent immunosuppressive molecule.[4] By generating adenosine, CD73 plays a pivotal role in tumor immune evasion, promoting tumor growth, and metastasis.[5][6] Consequently, CD73 has emerged as a compelling therapeutic target in oncology, with a growing interest in the development of inhibitors to modulate its activity.[6][7] This guide provides an in-depth technical overview of the enzymatic activity of CD73, including key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
CD73 Signaling Pathway
The enzymatic activity of CD73 is the final and rate-limiting step in a cascade that converts pro-inflammatory extracellular ATP into immunosuppressive adenosine. This pathway begins with the release of ATP from stressed or dying cells. The ectonucleotidase CD39 then hydrolyzes ATP and ADP to AMP.[4] Subsequently, CD73 catalyzes the conversion of AMP to adenosine.[8] Extracellular adenosine then binds to its receptors, primarily A2A and A2B, on various immune cells, including T cells, NK cells, and dendritic cells, leading to the suppression of their anti-tumor functions.[5][8]
References
- 1. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Methadone Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Methadone Hydrochloride, a synthetic opioid, in in vitro cell culture experiments. The information compiled here is intended to assist in the design and execution of studies investigating its mechanism of action and therapeutic potential.
Introduction
Methadone Hydrochloride is a multi-faceted compound with well-established roles as a µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its activity also extends to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][4] In the context of cell culture, methadone has demonstrated significant effects on various cell types, including primary central nervous system (CNS) cells and cancer cell lines, making it a compound of interest for both neurobiology and oncology research.[5][6][7][8][9] It has been shown to induce apoptosis and, at higher concentrations, necrotic-like cell death, impacting cell viability and proliferation.[5][7][10][11]
Mechanism of Action in a Cellular Context
Methadone's cellular effects are mediated through multiple signaling pathways. As a µ-opioid receptor agonist, it can inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.[12][13] Its antagonistic action on NMDA receptors can dampen excitatory signaling pathways.[1][3] Furthermore, methadone can induce apoptosis through the mitochondrial pathway, involving the activation of caspases (such as caspase-3, -8, and -9) and modulation of Bcl-2 family proteins.[7][14] In some cell types, it can also engage Toll-Like-4 (TLR4) receptors, contributing to its complex signaling profile.[15]
Preparation of Methadone Hydrochloride Stock Solution
Proper preparation of a sterile stock solution is critical for accurate and reproducible experimental results. Methadone hydrochloride is available as a powder and is soluble in water and ethanol.[16][17] For cell culture applications, it is commonly dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium.
Protocol for Preparing a 10 mM Methadone Hydrochloride Stock Solution:
-
Weighing: Accurately weigh the desired amount of Methadone Hydrochloride powder (Molecular Weight: 345.91 g/mol ) in a sterile microcentrifuge tube under aseptic conditions. For 1 mL of a 10 mM stock solution, weigh 3.46 mg.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.4) or serum-free cell culture medium to the tube.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of methadone on a given cell line. The CellTiter-Blue® assay, which measures the metabolic activity of viable cells, is a commonly used method.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Methadone Hydrochloride stock solution
-
CellTiter-Blue® Viability Assay reagent
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 75,000 cells/cm² for primary cortical neurons) and allow them to adhere overnight.[5][6]
-
Treatment: Prepare serial dilutions of Methadone Hydrochloride from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 300 µM).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of methadone. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). For longer treatments, the medium containing fresh methadone should be renewed every 24 hours.[5]
-
Assay: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with methadone.
Materials:
-
Cells of interest
-
6-well plates
-
Methadone Hydrochloride stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of methadone for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of methadone in cell culture.
Table 1: IC50 Values of Methadone in Different Cell Types after 72-hour Treatment
| Cell Type | IC50 (µM) | Source(s) |
| Primary Cortical Neurons | 20-50 | [5] |
| Primary Oligodendrocytes | 20-50 | [5] |
| Primary Microglia | 20-50 | [5] |
| Primary Astrocytes | 20-50 | [5] |
| CCRF-CEM (Leukemia) | Varies (24h vs 48h) | [14] |
| HL-60 (Leukemia) | Varies (24h vs 48h) | [14] |
Table 2: Effective Concentrations and Observed Effects of Methadone
| Cell Type | Concentration | Duration | Observed Effect | Source(s) |
| Human Cortical Organoids | 1 µM | 50 days | Altered transcriptional programs associated with synaptogenesis | [18] |
| Primary Neuronal Cultures | 10 µM | 3 days | Increased neuronal apoptosis and reduced synaptic density | [6] |
| Primary Oligodendrocyte Cultures | 10 µM | 3 days | Increased apoptosis and reduced myelinating capacity | [5] |
| HMC3 (Microglia cell line) | Not specified | 3 days | Increased IL-6, TNFα, and IL-8 mRNA levels | [5] |
| DI TNC1 (Astrocyte cell line) | Not specified | 3 days | Increased TNFα and CCL5 mRNA levels | [5] |
| Leukemia Cells (CEM, HL-60) | 10-30 µmol/L | 24h, 48h | Induction of apoptosis | [7] |
| Glioblastoma Cells | >20 µg/mL | 3 days | Induction of apoptosis and necrosis | [8] |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Methadone in a cell.
Experimental Workflow
Caption: General experimental workflow for studying Methadone's effects.
Stability and Storage
Methadone hydrochloride solutions in 0.9% sodium chloride have been shown to be stable for at least four weeks at room temperature.[19] Two oral solutions of methadone hydrochloride (10 mg/mL) were found to be physically and microbiologically stable for 91 days at various temperatures (5°C, 25°C, and 40°C).[17] However, for cell culture applications, it is best practice to use freshly prepared dilutions from a frozen stock solution to ensure consistency and minimize the risk of contamination and degradation. The stability of methadone in specific cell culture media over long incubation periods should be considered, as components in the media could potentially interact with the compound.[20][21]
Conclusion
Methadone Hydrochloride is a versatile tool for in vitro research, offering the ability to probe various cellular pathways involved in cell death, neuroinflammation, and synaptic plasticity. The protocols and data presented here provide a foundation for researchers to design and conduct robust experiments to further elucidate the cellular and molecular mechanisms of methadone's action. Careful consideration of cell type-specific responses and appropriate experimental controls are paramount for obtaining meaningful results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Methadone - Wikipedia [en.wikipedia.org]
- 4. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Methadone breaks resistance in untreatable forms of leukemia - Xagena [xagena.it]
- 10. researchgate.net [researchgate.net]
- 11. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Pharmacological Actions of Methadone and Buprenorphine in Human Embryonic Kidney 293 Cells Coexpressing Human μ-Opioid and Opioid Receptor-Like 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methadone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methadone Requires the Co-Activation of μ-Opioid and Toll-Like-4 Receptors to Produce Extracellular DNA Traps in Bone-Marrow-Derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, Characterization and Dermal Delivery of Methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability of methadone hydrochloride in 0.9% sodium chloride injection in single-dose plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Inhibition of CD73
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a crucial enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] This accumulation of adenosine in the tumor microenvironment (TME) dampens anti-tumor immune responses, making CD73 a compelling therapeutic target in immuno-oncology.[2][3] The development of small molecule inhibitors and monoclonal antibodies targeting CD73 is an active area of research aimed at restoring immune function against cancer cells.[3][4]
This document provides a detailed protocol for the in vitro inhibition of CD73. As no definitive scientific literature or protocols were identified for "Methadp sodium" in relation to CD73 inhibition, this guide utilizes α,β-methylene adenosine 5'-diphosphate (APCP), a well-characterized non-hydrolyzable analog of AMP and a competitive inhibitor of CD73, as an exemplary compound.[5][6][7] The principles and methods described herein can be adapted for the evaluation of other potential CD73 inhibitors.
CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is first hydrolyzed to AMP by CD39. Subsequently, CD73, a GPI-anchored homodimer on the cell surface, dephosphorylates AMP to generate adenosine.[1] Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions.[2]
Caption: The CD73-adenosine signaling pathway and the point of inhibition by APCP.
Quantitative Data on CD73 Inhibition
The efficacy of various CD73 inhibitors has been determined in a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Inhibitor/Antibody | Target | Assay Type | Cell Line/Format | IC50 / Ki |
| A-001421 | Human CD73 | Enzymatic Activity | Soluble | 40 pM (IC50) |
| A-001421 | Mouse CD73 | Enzymatic Activity | Soluble | 1 nM (IC50) |
| AB680 | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki) |
| 22E6 | Human mCD73 | Enzymatic Activity | U138 MG cells | ~3.5 nM (IC50) |
| APCP | Human CD73 | Enzymatic Inhibition | Soluble | 0.157 µM (at 5 µM AMP) |
Table 1: In Vitro Efficacy of Selected CD73 Inhibitors.[1][8]
Experimental Protocols
Principle of the CD73 Activity Assay
The enzymatic activity of CD73 is typically measured by quantifying the amount of inorganic phosphate (B84403) (Pi) or adenosine produced from the hydrolysis of AMP. A common method is the Malachite Green assay, which colorimetrically detects the presence of free phosphate.[7][9] The inhibition of CD73 by a test compound, such as APCP, is determined by the reduction in phosphate production compared to an untreated control.
Materials and Reagents
-
Recombinant human CD73 protein
-
AMP (Adenosine 5'-monophosphate)
-
APCP (α,β-methylene adenosine 5'-diphosphate) or other test inhibitor
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and CaCl2)
-
Malachite Green Reagent
-
Phosphate Standard solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~620-670 nm
Experimental Workflow for CD73 Inhibition Assay
Caption: A stepwise workflow for a typical in vitro CD73 inhibition assay.
Detailed Protocol for CD73 Inhibition using APCP
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM CaCl2).
-
Prepare a stock solution of AMP in Assay Buffer (e.g., 10 mM).
-
Prepare a stock solution of APCP in Assay Buffer (e.g., 10 mM). Create a serial dilution of APCP to generate a range of concentrations for IC50 determination.
-
Dilute recombinant human CD73 protein to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of CD73 enzyme solution.
-
Test Wells: 30 µL of Assay Buffer, 10 µL of CD73 enzyme solution, and 10 µL of each APCP dilution.
-
Positive Control (for maximum inhibition, optional): Can use a high concentration of a known inhibitor.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the AMP solution to all wells except the blank. The final volume in each well will be 60 µL. The final concentration of AMP should be at or near its Km for CD73.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each APCP concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the APCP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocol detailed above provides a robust framework for assessing the in vitro inhibitory activity of compounds against CD73. While "this compound" did not yield specific protocols, the use of a well-established inhibitor like APCP allows for the clear demonstration of the experimental principles and workflow. Researchers can adapt this protocol to screen and characterize novel CD73 inhibitors, contributing to the development of new cancer immunotherapies. Careful optimization of enzyme concentration, substrate concentration, and incubation times will be critical for achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Targeting two distinct epitopes on human CD73 with a bispecific antibody improves anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methadone in Cancer Research
A Note on Nomenclature: The topic specified was "Methadp sodium." Based on a comprehensive review of scientific literature, it is highly probable that this is a typographical error and the intended subject is Methadone . These application notes and protocols are therefore focused on Methadone, a synthetic opioid that has garnered significant interest for its potential applications in oncology.
Introduction
Methadone is a potent synthetic opioid traditionally used for the management of severe pain and in opioid substitution therapy.[1][2] In recent years, a growing body of preclinical evidence has suggested that methadone may also possess direct anticancer properties and can act as a chemosensitizing agent.[3][4] These findings have opened a new avenue of investigation into its use as a potential adjuvant in cancer therapy.[4] This document provides an overview of the key applications of methadone in cancer research, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. While preclinical data is encouraging, it is important to note that randomized controlled clinical trials are needed to confirm these effects in patients.[5][6]
Application Note 1: Direct Cytotoxic Effects of Methadone on Cancer Cells
Preclinical studies have demonstrated that methadone can directly inhibit the proliferation and viability of various cancer cell lines.[3] Effects have been observed in leukemia, glioblastoma, and lung cancer cells, among others.[6][7]
Quantitative Data: In Vitro Cytotoxicity of Methadone
| Cell Line Type | Methadone Concentration | Effect | Reference |
| Human Lung Cancer Cells | Nanomolar range | Changed cell morphology and viability | [3] |
| Glioblastoma Cells | 1000 ng/mL (in combination) | Enhanced apoptotic effects of doxorubicin | [6] |
| Acute Lymphoblastic Leukemia Cells | 100 ng/mL (in combination) | Enhanced apoptotic effects of doxorubicin | [6] |
| Fibroblasts | 1 µM (~300 ng/mL) | Decreased viability | [6] |
| Glioblastoma Cells | >20 µg/mL | Significant induction of apoptosis | [8] |
| Murine Breast Cancer (4T1) | IC50: 8.19 µM (24h), 1.92 µM (48h) | Inhibition of proliferation (Note: Data for Sodium Metavanadate, included for context on a compound with "sodium" in the name) | [9] |
Note: Some studies indicate that the cytotoxic concentrations of methadone observed in vitro may be higher than what is achievable in patients.[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of methadone on cancer cells.
1. Cell Seeding:
- Culture cancer cells of interest to ~80% confluency in appropriate media.
- Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
- Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Methadone Treatment:
- Prepare a stock solution of methadone hydrochloride in sterile water or PBS.
- Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
- Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of methadone to the respective wells. Include a vehicle control (media with no methadone).
- Incubate for the desired time points (e.g., 24, 48, 72 hours).
3. MTT Assay:
- After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
Visualization: Workflow for Cell Viability Assay
Caption: Workflow for assessing methadone's cytotoxicity using an MTT assay.
Application Note 2: Methadone as a Chemosensitizing Agent
Methadone has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin, in various cancer cell lines.[6] This suggests a potential role for methadone in overcoming chemoresistance.
Quantitative Data: Methadone in Combination Therapy
| Cancer Type | Methadone | Chemotherapeutic Agent | Result | Reference |
| Glioblastoma | 1000 ng/mL | Doxorubicin (100 ng/mL) | Enhanced apoptotic effects | [5][6] |
| Acute Lymphoblastic Leukemia | 100 ng/mL | Doxorubicin (10-60 ng/mL) | Enhanced apoptotic effects | [6] |
| Melanoma | Not specified | Cisplatin | Decreased viability in a cell line with high OPRM1 expression | [6] |
Experimental Protocol: In Vitro Combination Index (CI) Assay
This protocol is used to determine if the combination of methadone and a chemotherapeutic agent is synergistic, additive, or antagonistic.
1. Cell Seeding:
- Follow Step 1 of the Cell Viability Assay protocol.
2. Drug Preparation:
- Prepare stock solutions of methadone and the chemotherapeutic agent (e.g., doxorubicin).
- Create serial dilutions for each drug individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
3. Treatment:
- Treat cells with:
- Methadone alone (multiple concentrations)
- Chemotherapeutic agent alone (multiple concentrations)
- Combination of both drugs at a constant ratio (multiple concentrations)
- Include a vehicle control.
- Incubate for a predetermined time (e.g., 48 hours).
4. Viability Assessment:
- Perform an MTT assay or a similar cell viability assay as described previously.
5. Data Analysis:
- Calculate the fraction of affected cells for each treatment condition.
- Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Application Note 3: Mechanism of Action - Induction of Apoptosis
A primary mechanism by which methadone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[7] Research indicates that methadone activates the intrinsic (mitochondrial) pathway of apoptosis.[7]
Signaling Pathway: Methadone-Induced Apoptosis
Methadone's pro-apoptotic activity is thought to be initiated through its interaction with opioid receptors.[3] This can lead to the activation of the mitochondrial pathway, involving the activation of caspase enzymes that execute cell death.[7]
Caption: Proposed pathway for methadone-induced apoptosis in cancer cells.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol describes how to quantify apoptosis in methadone-treated cells using flow cytometry.
1. Cell Treatment:
- Seed cells in a 6-well plate and treat with the desired concentration of methadone for a specific duration (e.g., 24 hours). Include an untreated control.
2. Cell Harvesting:
- Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
- Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
- Wash the cell pellet twice with cold PBS.
3. Staining:
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis:
- Analyze the samples immediately using a flow cytometer.
- Annexin V-positive, PI-negative cells are in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Application Note 4: Overcoming Chemoresistance
One of the most exciting potential applications of methadone is its ability to kill cancer cells that have become resistant to standard chemotherapies and radiation.[7] In studies on leukemia, methadone was effective against multi-drug resistant cell lines without harming non-leukemic blood cells.[7] This suggests that methadone may circumvent common resistance mechanisms.
The proposed mechanism involves reversing the deficient activation of caspases in resistant cells, thereby restoring the apoptotic pathway.[7] This makes methadone a compelling candidate for treating relapsed or refractory cancers.
The research into methadone as a potential anticancer agent is a dynamic and promising field. Preclinical data strongly suggest that methadone can exert direct cytotoxic effects, enhance the efficacy of chemotherapy, induce apoptosis, and overcome treatment resistance. These findings provide a solid rationale for further investigation. However, it is crucial to underscore that more research, particularly well-designed randomized controlled clinical trials, is necessary to validate these preclinical findings and to determine the safety and efficacy of methadone as a cancer therapy in humans.[5][6] Researchers are encouraged to use the protocols and information provided herein as a guide for their own investigations into the multifaceted role of methadone in cancer research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methadone as a “Tumor Theralgesic” against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methadone as a “Tumor Theralgesic” against Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Time to initiate randomized controlled clinical trials with methadone in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Cytotoxic and Senolytic Effects of Methadone in Combination with Temozolomide in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of sodium metavanadate on murine breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Methadone in High-Throughput Screening (HTS) Assays
Disclaimer: The term "Methadp sodium" provided in the prompt does not correspond to a recognized chemical entity in scientific literature. It is presumed to be a typographical error for Methadone , which is commonly available as a hydrochloride salt. These application notes are based on the properties of Methadone.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Methadone is a synthetic opioid developed in 1937. It is widely used for the treatment of severe chronic pain and opioid use disorder.[1][2][3] Its clinical utility stems from a complex pharmacological profile that distinguishes it from other opioids like morphine.[1][4] For researchers, Methadone serves as a critical reference compound and a tool to explore opioid receptor pharmacology and screen for novel therapeutic agents.
Compound Profile: Methadone
-
IUPAC Name: (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one[2]
-
CAS Number: 76-99-3 (racemic base); 1095-90-5 (hydrochloride salt)[1][5]
-
Molecular Formula: C₂₁H₂₇NO[1]
-
Mechanism of Action: Methadone's primary action is as a µ-opioid receptor (MOR) full agonist .[4][6] Unlike many opioids, it also exhibits significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and as an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake .[1][2][4] This multi-target engagement is key to its efficacy and makes it a valuable tool for designing diverse HTS assays.
-
Solubility and Stability: The hydrochloride salt is soluble in water and ethanol.[7] It is chemically stable in saline solutions for extended periods, with studies showing stability for at least 180 days at both refrigerated (5°C) and room temperature (25°C) conditions.[8][9]
Safety and Handling Precautions: Methadone is a potent, Schedule II controlled substance that is fatal if swallowed in large doses and poses significant health risks, including severe respiratory depression.[5][6][10] All handling must be performed in compliance with institutional and federal regulations.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[5][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[5][11] Prevent all contact with skin, eyes, and mucous membranes.[11]
-
Storage: Store in a securely locked, designated location, protected from light.[5][11]
-
Disposal: Dispose of as hazardous waste according to all applicable federal, state, and local regulations.[5][11]
Experimental Protocols for HTS
The following protocols provide detailed methodologies for using Methadone in common HTS assay formats.
Protocol 1: High-Throughput Cell Viability and Cytotoxicity Assay
This assay determines the cytotoxic potential of Methadone or test compounds against a chosen cell line, which is a critical step in drug profiling. The protocol is based on established methods for assessing Methadone's effects on neural cells.[12]
Objective: To quantify the dose-dependent effect of Methadone on cell viability and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cells: SH-SY5Y (neuroblastoma), HEK293 (human embryonic kidney), or primary cell cultures.[12]
-
Reagents: Complete cell culture medium, Methadone hydrochloride, CellTiter-Blue® or PrestoBlue® (resazurin-based) viability reagent, Phosphate-Buffered Saline (PBS).
-
Labware: 96-well or 384-well black, clear-bottom sterile cell culture plates.
-
Equipment: Automated liquid handler or multichannel pipettes, CO₂ incubator, fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 1 x 10⁵ cells/mL.
-
Dispense 50 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Methadone hydrochloride in sterile, nuclease-free water.
-
Perform a serial dilution (e.g., 1:3) in cell culture medium to create a concentration gradient. A final assay concentration range of 0.1 µM to 300 µM is recommended to capture the full dose-response curve.[12]
-
Using a liquid handler, add 5 µL of the diluted compound to the appropriate wells. Include vehicle-only controls (e.g., medium) and no-cell controls (for background subtraction).
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
-
Assay Readout:
-
Equilibrate the viability reagent to room temperature.
-
Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence (no-cell wells) from all measurements.
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Plot the normalized percent viability against the logarithm of Methadone concentration and fit a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
-
Protocol 2: Competitive µ-Opioid Receptor (MOR) Binding Assay
This fluorescence polarization (FP)-based assay is a homogenous, high-throughput method to screen for compounds that bind to the µ-opioid receptor.
Objective: To identify and characterize compounds that compete with a fluorescent ligand for binding to MOR.
Materials:
-
Reagents: Commercially available MOR membrane preparation (e.g., from CHO-K1 cells), a fluorescent MOR ligand (e.g., a naloxone (B1662785) derivative), unlabeled Methadone (as a positive control competitor).
-
Buffer: Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Labware: Low-volume, black, 384-well assay plates.
-
Equipment: Automated liquid handler, plate reader equipped with FP optics.
Methodology:
-
Reagent Preparation:
-
Thaw MOR membranes on ice and dilute in ice-cold Assay Buffer to a pre-optimized concentration.
-
Dilute the fluorescent ligand in Assay Buffer to a concentration near its dissociation constant (Kd).
-
Prepare serial dilutions of Methadone and test compounds in Assay Buffer.
-
-
Assay Assembly (performed at 4°C):
-
Dispense 5 µL of test compound, Methadone, or vehicle into wells.
-
Add 10 µL of diluted MOR membrane preparation.
-
Add 5 µL of diluted fluorescent ligand to initiate the binding reaction.
-
Controls:
-
Maximum Polarization: Membranes + fluorescent ligand + vehicle.
-
Minimum Polarization: Membranes + fluorescent ligand + high concentration of unlabeled naloxone (non-specific binding).
-
-
-
Incubation and Measurement:
-
Incubate the plate for 90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of binding for each compound concentration relative to the maximum and minimum polarization controls.
-
Plot percent inhibition vs. log[compound concentration] and fit the data to determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Methadone on Primary Rat CNS Cells This table presents IC₅₀ values derived from a 72-hour exposure of primary rat brain cells to Methadone, as reported in the literature.[12]
| Cell Type | IC₅₀ (µM) |
| Neurons | ~25 |
| Oligodendrocytes | ~50 |
| Astrocytes | ~40 |
| Microglia | ~20 |
Mandatory Visualizations
Diagram 1: Methadone's Multi-Target Signaling Pathways
Caption: Key signaling pathways modulated by Methadone at the cell membrane.
Diagram 2: HTS Experimental Workflow for Cell Viability```dot
Caption: Logical progression from primary screening to validated hits.
References
- 1. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methadone - Wikipedia [en.wikipedia.org]
- 3. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmasd.com [pharmasd.com]
- 6. drugs.com [drugs.com]
- 7. Preparation, Characterization and Dermal Delivery of Methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of methadone hydrochloride in 0.9% sodium chloride injection in single-dose plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. caymanchem.com [caymanchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of CD73 Expression Following Methadone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive molecule, hindering the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells.[1][3][4] Consequently, CD73 has emerged as a significant target in cancer immunotherapy. Methadone, a synthetic opioid, has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[5][6][7] While its direct effects on CD73 expression have not been extensively characterized, its known immunomodulatory properties and influence on signaling pathways that may intersect with CD73 regulation warrant investigation.[8][9]
This document provides detailed protocols for the analysis of CD73 expression on cancer cells and immune cells following treatment with Methadone using flow cytometry. It also presents hypothetical data and visualizations to guide researchers in designing and interpreting their experiments.
Signaling Pathways and Experimental Workflow
The expression of CD73 is regulated by various factors, including Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α).[2][10][11][12] Methadone, acting through opioid receptors, modulates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, which can influence the expression of various genes.[1][9][13][14] The potential interplay between Methadone signaling and the regulatory pathways of CD73 provides a rationale for investigating its impact on CD73 expression.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CD73 shifts transforming growth factor-β1 (TGF-β1) from tumor suppressor to promoter in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Methadone, commonly used as maintenance medication for outpatient treatment of opioid dependence, kills leukemia cells and overcomes chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate up-regulates ecto-5′-nucleotidase/CD73 and reduces the frequency of T lymphocytes in the glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Ecto-5′-nucleotidase (CD73) regulation by hypoxia-inducible factor-1 mediates permeability changes in intestinal epithelia [jci.org]
- 11. The CD73 is induced by TGF-β1 triggered by nutrient deprivation and highly expressed in dedifferentiated human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD73 expression on effector T cells sustained by TGF-β facilitates tumor resistance to anti-4-1BB/CD137 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
Application Note: Accurate Measurement of Adenosine in the Presence of Methadone
Introduction
Adenosine (B11128) is a critical purinergic nucleoside that plays a vital role in cellular energy transfer and signaling. It acts as a neuromodulator in the central nervous system and is involved in various physiological processes, including inflammation, blood flow regulation, and neurotransmission.[1] Consequently, the accurate measurement of adenosine levels in biological samples is crucial for research in pharmacology, neuroscience, and drug development.
However, quantifying endogenous adenosine is challenging due to its rapid metabolism and short half-life in biological matrices.[2] This challenge is compounded when samples are collected from subjects undergoing treatment with pharmacological agents that may interfere with adenosine signaling pathways. One such agent is methadone, a synthetic opioid agonist used in pain management and opioid addiction treatment.
This application note addresses the complexities of measuring adenosine in the presence of methadone. It has been determined that "Methadp sodium" is a likely misspelling of Methadone. The primary challenge arises not from direct chemical interference with analytical methods, but from the biological interaction between the opioid and adenosine signaling systems. Activation of µ-opioid receptors by methadone can acutely inhibit the accumulation and signaling of adenosine.[3][4] This document provides researchers, scientists, and drug development professionals with detailed protocols and considerations for the accurate quantification of adenosine in this specific context.
The Biological Interaction: Methadone's Influence on Adenosine Levels
Methadone, as a µ-opioid receptor agonist, can significantly alter endogenous adenosine levels through the intricate cross-talk between the opioid and adenosine signaling pathways.[2][5] Activation of µ-opioid receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can, in turn, inhibit the release and accumulation of extracellular adenosine.[3][4][6]
Therefore, when measuring adenosine in samples from subjects treated with methadone, it is crucial to recognize that the obtained values may reflect a pharmacologically altered state. The experimental design and data interpretation must account for this biological interaction. For instance, studies have shown that opiate administration can lead to a decrease in adenosine abundance in certain brain regions.[7][8]
Featured Application: Monitoring Adenosine in Pre-clinical Models of Methadone Treatment
This protocol is designed for researchers investigating the impact of methadone on adenosine signaling in pre-clinical animal models. The accurate measurement of adenosine in this context can provide insights into the neurobiological mechanisms of methadone's therapeutic and adverse effects.
Experimental Protocols
Sample Collection and immediate preservation
Accurate measurement of adenosine requires immediate steps to prevent its rapid degradation upon sample collection. The use of a "stop solution" is critical.[3][9][10]
Materials:
-
Stop Solution:
-
Dipyridamole (adenosine uptake inhibitor)
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, adenosine deaminase inhibitor)
-
α,β-Methylene ADP (ecto-5'-nucleotidase inhibitor)
-
EDTA (prevents ATP release from cells)
-
Perchloric acid (for protein precipitation, optional depending on the analytical method)
-
-
Pre-chilled collection tubes containing the stop solution.
-
Syringes for blood collection.
Protocol:
-
Prepare the stop solution and aliquot it into pre-chilled collection tubes. The final concentration of the inhibitors in the blood sample should be sufficient to halt enzymatic activity.
-
Collect the biological sample (e.g., blood, plasma, tissue homogenate) and immediately transfer it into the tube containing the stop solution.
-
Mix the sample gently but thoroughly by inversion.
-
For plasma, centrifuge the blood sample at 4°C to separate the plasma.
-
Immediately freeze the samples at -80°C until analysis.
Adenosine Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for adenosine quantification.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition may need optimization.
-
Adenosine standard solutions of known concentrations.
-
Perchloric acid for sample deproteinization.
-
Potassium hydroxide (B78521) for neutralization.
Protocol:
-
Sample Preparation:
-
Thaw the preserved samples on ice.
-
To deproteinize, add an equal volume of cold perchloric acid.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and neutralize it with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a buffer/organic solvent mixture. A common mobile phase is a phosphate buffer with a small percentage of methanol or acetonitrile (B52724).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of adenosine standards.
-
Inject the prepared samples.
-
Identify the adenosine peak based on its retention time compared to the standard.
-
Quantify the adenosine concentration in the samples by interpolating the peak area from the standard curve.
-
Adenosine Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low concentrations of adenosine.[10]
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 or similar reverse-phase column.
-
Mobile Phase: Typically a gradient of water with formic acid and acetonitrile with formic acid.
-
Adenosine standard solutions.
-
Stable isotope-labeled adenosine (e.g., ¹³C₅-adenosine) as an internal standard.
Protocol:
-
Sample Preparation:
-
Follow the same sample collection and preservation protocol as for HPLC.
-
Sample deproteinization with perchloric acid or protein precipitation with a cold organic solvent (e.g., acetonitrile) can be used.
-
Spike the samples with the internal standard before processing.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column for high-resolution separation.
-
Mobile Phase: A gradient elution is typically used to achieve good separation from other matrix components.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for adenosine and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the adenosine standard to the internal standard against the concentration.
-
Analyze the samples and calculate the adenosine concentration based on the peak area ratio and the calibration curve.
-
Data Presentation
The following tables provide a summary of typical quantitative data for adenosine measurement methods.
Table 1: Performance Characteristics of Adenosine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | ~0.25 µmol/L | ~2 nmol/L[10] |
| Linear Range | 0.25 - 100 µmol/L | 2 - 500 nmol/L[10] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Table 2: Reported Endogenous Adenosine Concentrations in Human Plasma
| Condition | Adenosine Concentration (nmol/L) | Reference |
| Healthy Volunteers | 13 ± 7 | [10] |
| After 30 min post-collection | 20 ± 8 | [10] |
Visualizations
Caption: Adenosine signaling pathway.
Caption: Experimental workflow for adenosine measurement.
Caption: Methadone's effect on adenosine levels.
Conclusion
Measuring adenosine in the presence of methadone requires careful consideration of the biological interactions between the two substances. The primary challenge is not analytical interference but rather the physiological modulation of adenosine levels by methadone through opioid receptor signaling. By employing rapid and effective sample preservation techniques, such as the use of a stop solution, and utilizing sensitive and specific analytical methods like HPLC-UV or LC-MS/MS, researchers can obtain accurate measurements of adenosine. However, it is imperative to interpret these results within the context of methadone's known effects on adenosine signaling pathways. The protocols and information provided in this application note offer a framework for designing and executing studies to investigate the complex relationship between methadone and adenosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mu Opioid Receptors Acutely Regulate Adenosine Signaling in Striatal Glutamate Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu Opioid Receptors Acutely Regulate Adenosine Signaling in Striatal Glutamate Afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Opiate-induced Changes in Brain Adenosine Levels and Narcotic Drug Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid induced Decreases in Rat Brain Adenosine Levels Are Reversed by Inhibiting Adenosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methadone in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methadone is a synthetic opioid widely used for the treatment of opioid addiction and chronic pain.[1][2][3] Accurate quantification of methadone in biological matrices such as plasma, serum, and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[4][5] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely adopted technique for this purpose, offering high sensitivity and selectivity.[4][5] This application note provides a comprehensive overview of a validated HPLC-UV method for the determination of methadone in biological samples.
Principle
The method involves the extraction of methadone from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column and subsequent detection by a UV detector. The concentration of methadone is determined by comparing the peak area of the analyte in the sample to that of a known concentration in a calibration curve.
Materials and Reagents
-
Methadone hydrochloride reference standard
-
Internal Standard (IS) (e.g., Piritramide or Methadone-d3)[6][7]
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid, analytical grade
-
Phosphate (B84403) buffer components (e.g., sodium phosphate)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, n-butyl chloride).[6][7][8]
-
Drug-free biological matrix (plasma, serum, or urine) for calibration standards and quality controls.
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Data acquisition and processing software.
-
Vortex mixer, centrifuge, and evaporator.
Signaling Pathway of Methadone
Methadone primarily acts as a full agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][9][10] Upon binding, it initiates a signaling cascade that leads to its therapeutic and adverse effects. Methadone also exhibits antagonism at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in neuropathic pain.[1][9]
Caption: Methadone's primary signaling pathway via the µ-opioid receptor.
Experimental Protocols
Sample Preparation
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 0.5 mL of plasma/serum, add 0.5 mL of phosphate buffer (pH 6) and the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute methadone and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Urine:
-
Hydrolysis (for glucuronide conjugates): To 1 mL of urine, add β-glucuronidase and incubate at 60°C for 2 hours.[10] Allow to cool.
-
Extraction: Add the internal standard and adjust the pH to 9 with a suitable buffer. Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[7]
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method
The following table summarizes the recommended HPLC conditions.
| Parameter | Condition |
| Column | Waters-XTerra™ RP18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 55% Acetonitrile and 45% Sodium Phosphate 25 mM (pH = 10) |
| Flow Rate | 1.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| UV Detection | 254 nm |
| Internal Standard | Piritramide |
Chromatographic conditions may need to be optimized based on the specific column and instrumentation used.
Calibration Curve and Quality Control Samples
Prepare a series of calibration standards by spiking drug-free biological matrix with known concentrations of methadone and the internal standard. The typical concentration range is 25 to 2000 ng/mL.[11] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Data Presentation
The following tables summarize typical quantitative data for the HPLC-UV method for methadone.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Methadone | 4.34 |
| Piritramide (IS) | ~6.0 (example) |
Retention times are approximate and may vary based on the specific chromatographic system.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 25 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Recovery (%) | 88 - 93% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Data compiled from multiple sources.[6][11]
Experimental Workflow
The overall experimental workflow for the quantification of methadone in biological samples is depicted in the following diagram.
Caption: Experimental workflow for methadone quantification.
Conclusion
This application note details a reliable and reproducible HPLC-UV method for the quantification of methadone in biological samples. The described sample preparation techniques and chromatographic conditions provide a solid foundation for researchers and scientists in various fields. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Methadone - Wikipedia [en.wikipedia.org]
- 9. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting insolubility of Methadp sodium in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the insolubility of Methadone hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Methadone hydrochloride solution cloudy or showing precipitation?
A1: Precipitation of Methadone hydrochloride in aqueous buffers can occur due to several factors:
-
pH-Related Precipitation: Methadone hydrochloride is the salt of a weak base. In solutions where the pH is close to or above its pKa (approximately 9.2), the equilibrium can shift, leading to the formation of the less soluble methadone free base[1].
-
"Salting Out" Effect: High concentrations of salts in the buffer (e.g., high molarity NaCl) can decrease the solubility of Methadone hydrochloride, causing it to precipitate. This is known as the "salting out" effect[2].
-
Low Temperature: The solubility of many salts, including Methadone hydrochloride, can decrease at lower temperatures. Storing your buffer on ice or in a cold room may induce precipitation[2][3].
-
Buffer Concentration: Highly concentrated buffers, especially phosphate (B84403) buffers, are more prone to precipitation when cooled[2].
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ or Mg²⁺ in your buffer can potentially form insoluble salts with components of the buffer or the drug itself[3].
Q2: What is the expected solubility of Methadone hydrochloride in common aqueous solutions?
A2: The solubility of Methadone hydrochloride is relatively high in aqueous solutions. For instance, its solubility in water is reported to be 120 mg/mL.[4] In Phosphate Buffered Saline (PBS), the solubility of methadone hydrochloride is 86.66 ± 0.95 mg/mL.[4] The addition of surfactants can further increase this solubility. For example, the addition of 6% w/v Brij™ O20 in PBS increases the solubility of methadone hydrochloride to 107.45 ± 1.35 mg/mL[4].
Q3: How does the pH of the buffer affect the solubility of Methadone hydrochloride?
A3: The pH of the buffer is a critical factor. A 1% aqueous solution of Methadone hydrochloride has a pH between 4.5 and 5.6[1]. To maintain Methadone hydrochloride in its soluble, protonated form, the pH of the buffer should be kept well below its pKa of 9.2. As the pH approaches this pKa, the equilibrium will shift towards the formation of the methadone free base, which has significantly lower aqueous solubility (0.49 ± 0.01 mg/mL in PBS) and may precipitate out of solution[4][5].
Q4: Are there specific types of buffers that are recommended or should be avoided?
A4: For buffering in the mid-pH range (pH 6-8), Sorensen's Phosphate Buffer is a commonly used system.[6] However, be mindful that phosphate buffers can precipitate at high concentrations or when mixed with high percentages of organic solvents.[7] Acetate buffers are useful for lower pH ranges (3.6 to 5.6)[6]. It is crucial to ensure that the chosen buffer system is compatible with Methadone hydrochloride and does not contain components that could lead to precipitation.
Q5: My solution was clear initially but became cloudy over time. What could be the cause?
A5: Cloudiness that develops over time can be due to:
-
Gradual pH Shift: Absorption of atmospheric CO₂ can slowly lower the pH of a buffer, although for Methadone hydrochloride, a pH increase is the primary concern for precipitation of the free base. However, unstable buffer systems can drift in pH[3].
-
Microbial Contamination: Bacterial or fungal growth can alter the pH and composition of the buffer, leading to precipitation. Using sterile techniques and solutions is recommended[3]. A study showed that methadone solutions without a preservative developed turbidity after 21 days at room temperature, suggesting bacterial growth[8].
-
Temperature Fluctuations: Moving the solution between different temperatures (e.g., from room temperature to a refrigerator) can cause the compound to fall out of solution.
Data Summary
Solubility of Methadone Forms at 32 ± 1 °C
| Compound | Solvent | Solubility (mg/mL) |
| Methadone Hydrochloride | Water | 120[4] |
| Methadone Hydrochloride | Ethanol | 80[4] |
| Methadone Hydrochloride | PBS (pH 7.4) | 86.66 ± 0.95[4] |
| Methadone Hydrochloride | 6% w/v Brij™ O20 in PBS (pH 7.4) | 107.45 ± 1.35[4] |
| Methadone Free Base | PBS (pH 7.4) | 0.49 ± 0.01[4] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Solution of Methadone Hydrochloride in PBS (pH 7.4)
Materials:
-
Methadone hydrochloride powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter
Procedure:
-
Preparation: Ensure your workspace and all materials are clean. Use sterile PBS if preparing a solution for cell culture or other sensitive applications.
-
Weighing: Accurately weigh the desired amount of Methadone hydrochloride powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube or vial.
-
Add approximately 80% of the final desired volume of PBS (e.g., 8 mL for a 10 mL final volume).
-
Cap the tube securely and vortex at medium speed until the powder is fully dissolved. A magnetic stirrer at a low speed can also be used. The solution should be clear and colorless.
-
-
pH Check (Optional but Recommended):
-
Measure the pH of the solution using a calibrated pH meter. If the pH has deviated significantly from 7.4 and you suspect this is causing solubility issues, you may need to adjust it. However, for standard PBS, this is unlikely to be an issue.
-
-
Final Volume Adjustment:
-
Add PBS to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
Mix the solution thoroughly by inverting the tube or vortexing gently.
-
-
Sterilization (Optional):
-
If a sterile solution is required, filter it through a 0.22 µm sterile syringe filter into a new sterile container.
-
-
Storage:
-
Store the solution at the recommended temperature. While methadone solutions have been shown to be stable at room temperature and under refrigeration, consult specific stability data for your concentration and buffer system[8][9]. For long-term storage, aliquoting and freezing at -20°C may be considered, but be cautious of precipitation upon thawing.
-
Visual Troubleshooting Guides
Caption: Troubleshooting flowchart for Methadone HCl insolubility.
Caption: Effect of pH on Methadone Hydrochloride equilibrium.
References
- 1. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, Characterization and Dermal Delivery of Methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of methadone hydrochloride in 0.9% sodium chloride injection in single-dose plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methadp Sodium (APCP) for Maximum CD73 Inhibition
Welcome to the technical support center for optimizing the use of Methadp sodium, also known as Adenosine (B11128) 5'-(α,β-methylene)diphosphate sodium salt (APCP), for the inhibition of CD73. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a common synonym for Adenosine 5'-(α,β-methylene)diphosphate sodium salt, frequently abbreviated as APCP. It is a structural analog of adenosine monophosphate (AMP) and acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73). By binding to the active site of CD73, APCP prevents the hydrolysis of AMP into immunosuppressive adenosine.[1]
Q2: What is the optimal concentration of APCP for in vitro CD73 inhibition?
A2: The optimal concentration of APCP can vary depending on the cell type, cell density, and experimental conditions. However, based on published studies, concentrations ranging from 10 µM to 100 µM are typically effective for significant inhibition of CD73 activity in vitro.[2][3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store APCP solutions?
A3: APCP is generally soluble in aqueous solutions such as phosphate-buffered saline (PBS). For long-term storage, it is advisable to store the solid compound at -20°C. Once dissolved, it is best to prepare fresh solutions for each experiment or aliquot and store at -20°C or -80°C for short-term use to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of APCP?
A4: While APCP is a potent and widely used CD73 inhibitor, like many small molecule inhibitors, it may have off-target effects, particularly at high concentrations. Some studies suggest that APCP might have effects on other ectonucleotidases or purinergic receptors, though it shows high selectivity for CD73.[5] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
Problem 1: I am not observing significant inhibition of CD73 activity with APCP.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of APCP for your specific cell line and experimental conditions. Concentrations reported in the literature can serve as a starting point, but empirical validation is crucial.
-
-
Possible Cause 2: APCP Degradation.
-
Solution: Ensure that your APCP stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected.
-
-
Possible Cause 3: High Substrate (AMP) Concentration.
-
Solution: As a competitive inhibitor, the efficacy of APCP can be influenced by the concentration of the substrate, AMP. If the AMP concentration in your assay is too high, it may outcompete APCP for binding to CD73. Consider reducing the AMP concentration or increasing the APCP concentration.
-
-
Possible Cause 4: Inaccurate Measurement of CD73 Activity.
-
Solution: Verify the reliability of your CD73 activity assay. The Malachite Green assay is a common method; ensure all reagents are properly prepared and that the assay is performed according to a validated protocol. Include positive and negative controls to validate your assay.
-
Problem 2: I am observing cell toxicity or unexpected cellular effects.
-
Possible Cause 1: High Concentration of APCP.
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cellular toxicity. Reduce the concentration of APCP to the lowest effective dose determined from your dose-response experiments.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: To confirm that the observed effects are due to CD73 inhibition, consider using a structurally different CD73 inhibitor as a control. Additionally, siRNA or shRNA-mediated knockdown of CD73 can be used to validate the specificity of the observed phenotype.
-
Data Presentation
Table 1: In Vitro Concentrations of APCP for CD73 Inhibition
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of CD73 Enzymatic Activity | U138 MG glioblastoma cells | 10 µM | [2][3] |
| Inhibition of CD73 Enzymatic Activity | Human Melanoma Serum Samples | 100 µM | [4] |
| Inhibition of Cell Proliferation | Glioma Cells | Dose-dependent | [1] |
| Inhibition of Cell Proliferation | Breast Cancer Cells | Dose-dependent | [1] |
Experimental Protocols
Protocol 1: Measuring CD73 Enzymatic Activity using the Malachite Green Assay
This protocol is adapted from methodologies described in the literature for quantifying the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.[6]
Materials:
-
Cells expressing CD73
-
APCP (this compound)
-
AMP (Adenosine 5'-monophosphate)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well plate
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells with the assay buffer. Add assay buffer containing the desired concentration of APCP (or vehicle control) to the wells. Incubate for 1 hour at room temperature.
-
Initiation of Reaction: To initiate the enzymatic reaction, add AMP to each well to a final concentration of, for example, 400 µM.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction and Phosphate Detection: Add the Malachite Green reagent to each well to stop the reaction and detect the released inorganic phosphate.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Quantification: Use a phosphate standard curve to determine the concentration of inorganic phosphate in each sample. CD73 activity is proportional to the amount of phosphate produced.
Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound (APCP).
Caption: Workflow for Measuring CD73 Inhibition using the Malachite Green Assay.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 6. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Methadp sodium?
Disclaimer: "Methadp sodium" is not a recognized chemical entity in public scientific databases. The following technical support guide is based on a realistic, hypothetical scenario where this compound is a novel kinase inhibitor. The data, pathways, and protocols are representative examples derived from established kinase inhibitor research to illustrate best practices.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, ATP-competitive small molecule inhibitor designed to target Kinase A , a critical serine/threonine kinase involved in a cancer-associated signaling pathway. Its primary therapeutic goal is to block downstream proliferation and survival signals driven by aberrant Kinase A activity.
Q2: What are the known off-target effects of this compound?
A2: Off-target effects occur when a drug interacts with unintended proteins.[1] Due to the conserved nature of the ATP-binding pocket across the human kinome, this compound can exhibit cross-reactivity.[2][3] Comprehensive kinome profiling has identified two significant off-target kinases:
-
Kinase B (Cardiovascular-associated Kinase): Inhibition may lead to cardiotoxic effects.
-
Kinase C (Metabolic Pathway Kinase): Inhibition can result in metabolic dysregulation.
These unintended interactions can lead to misinterpretation of experimental results and potential toxicity.[2][3]
Q3: How can I determine if an observed phenotype in my experiment is due to an off-target effect?
A3: A multi-step approach is recommended to distinguish on-target from off-target effects:[2][4]
-
Use a Structurally Unrelated Inhibitor: Confirm your results with a different inhibitor that targets Kinase A but has a distinct chemical scaffold.[2][3] If the phenotype persists, it is more likely an on-target effect.[2]
-
Perform a Dose-Response Analysis: On-target effects should manifest at lower concentrations, consistent with the drug's IC50 for Kinase A. Off-target effects typically require higher concentrations.[2]
-
Conduct Rescue Experiments: Transfecting cells with a drug-resistant mutant of Kinase A should reverse the on-target effects but not the off-target ones.[4]
-
Validate with Genetic Tools: Use siRNA or CRISPR/Cas9 to knock down Kinase A. The resulting phenotype should mimic the on-target effects of this compound.
Q4: What is the recommended concentration range to maintain selectivity for Kinase A?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration that achieves the desired level of on-target inhibition. Based on selectivity profiling (see Table 1), we recommend starting with concentrations no higher than 5-10 times the in-cell IC50 for Kinase A and adjusting based on your specific model system.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory potency (IC50) of this compound against its primary target and key off-targets. A higher IC50 value indicates lower potency, and a larger ratio between off-target and on-target IC50s signifies greater selectivity.
| Kinase Target | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratio (Off-target/On-target) |
| Kinase A | On-Target | 15 | 50 | N/A |
| Kinase B | Off-Target | 350 | 1,200 | 24x |
| Kinase C | Off-Target | 800 | 2,500 | 50x |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Starting Concentration (nM) | Notes |
| MCF-7 | 50 - 100 nM | Titrate upwards based on p-Substrate A levels. |
| A549 | 75 - 150 nM | This line shows moderate sensitivity. |
| HCT116 | 40 - 80 nM | Highly sensitive to Kinase A inhibition. |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations effective for inhibiting Kinase A.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[4] 2. Cross-validate with a structurally different Kinase A inhibitor.[3][4] | Identification of the specific off-target kinase responsible for toxicity. Confirmation that cytotoxicity is not an on-target effect. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[4] 2. Reduce incubation time with the compound. | Reduced cytotoxicity while maintaining sufficient inhibition of Kinase A. |
| Compound Solubility | 1. Verify the solubility of this compound in your culture media. 2. Include a vehicle-only (e.g., DMSO) control to rule out solvent toxicity.[4] | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity.[4] |
Issue 2: The observed cellular phenotype does not match the known function of Kinase A or results from genetic knockdown.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Signature Dominates | 1. Use a lower concentration of this compound. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of Kinase A at various concentrations.[5][6][7] | The phenotype realigns with known on-target effects at lower, more selective concentrations. CETSA will confirm that Kinase A is bound by the drug in situ.[8] |
| Activation of Compensatory Pathways | 1. Use western blotting to probe for the activation of known feedback or bypass pathways.[4] 2. Consider combining this compound with an inhibitor for the compensatory pathway. | A clearer understanding of the cellular response, leading to more consistent and interpretable results.[4] |
| Indirect Off-Target Effects | 1. Map the signaling network around Kinase A. Inhibition of an on-target can have downstream consequences that affect other pathways indirectly.[3] 2. Perform phosphoproteomics to get a global view of signaling alterations. | Identification of indirectly affected pathways that explain the unexpected phenotype. |
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating suspected off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound is binding to its intended target, Kinase A, within intact cells.[5] The principle is that a ligand-bound protein is more thermally stable.[6][7][8]
Materials:
-
Cells expressing Kinase A
-
This compound (10 mM stock in DMSO)
-
Vehicle (100% DMSO)
-
Complete culture medium
-
PBS, Trypsin-EDTA
-
PCR tubes
-
Lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF membrane
-
Primary antibody against Kinase A
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at desired concentrations (e.g., 50 nM, 200 nM, 1 µM) and a vehicle control for 1 hour at 37°C.[5]
-
Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS to a final concentration of 2 x 10^6 cells/mL.
-
Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[5][9]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]
-
Fractionation: Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifuging at 20,000 x g for 20 minutes at 4°C.[3][5]
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with a primary antibody specific for Kinase A.[5]
-
-
Data Analysis: Quantify the band intensity for Kinase A at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.
Protocol 2: Kinome Profiling for Selectivity Assessment
This protocol outlines the general steps for using a commercial service to assess the selectivity of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO). For single-point screening, prepare a 1 µM solution. For IC50 determination, prepare a serial dilution series.[3]
-
Assay Execution (via Service Provider): The service provider will perform a high-throughput screen of your compound against a panel of several hundred purified human kinases.[10][11] This is typically a competition binding assay or an in vitro kinase activity assay.[3][4]
-
Data Analysis:
-
The provider will return data as "% Inhibition" at a single concentration or as IC50 values for kinases that show significant inhibition.
-
Analyze the data to identify any kinases that are inhibited with a potency close to that of the primary target, Kinase A.
-
Calculate selectivity scores to quantify the inhibitor's specificity. This helps in understanding which off-targets might be responsible for observed side effects.[10]
-
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Methadone in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of methadone in long-term experimental settings. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Methadone Sodium and Methadone Hydrochloride, and which one should I use?
The vast majority of published research and commercially available formulations utilize methadone hydrochloride. It is the more commonly studied and available salt form. While "Methadone Sodium" might be encountered, there is a significant lack of specific stability data for this salt form in scientific literature. Therefore, for consistency and comparability with existing research, using methadone hydrochloride is recommended. The stability data provided in this guide is based on studies of methadone hydrochloride.
Q2: What are the primary factors that can affect the stability of methadone solutions?
Several environmental factors can influence the stability of methadone solutions over time. These include:
-
pH: Methadone is known to precipitate in alkaline conditions. Maintaining a pH between 4.5 and 6.5 is generally recommended for optimal stability in aqueous solutions.
-
Light: Exposure to light can lead to photodegradation. It is advisable to store methadone solutions in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil.
-
Temperature: Higher temperatures can accelerate degradation. For long-term storage, refrigeration (e.g., 5°C) is often recommended, although methadone solutions have shown stability at room temperature for shorter periods.
-
Oxidizing Agents: Methadone is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Microbial Growth: In solutions without preservatives, microbial contamination can occur, especially at room temperature. The use of preservatives like sodium benzoate (B1203000) or parabens can mitigate this.
Q3: What are the known degradation products of methadone?
The primary degradation products of methadone identified in stability studies are:
-
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)
-
2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP)
Monitoring the formation of these products is a key aspect of stability-indicating analytical methods.
Q4: How long can I expect my methadone solution to be stable?
The stability of a methadone solution depends on its concentration, the vehicle it is prepared in, and the storage conditions. The following tables summarize findings from various stability studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the methadone solution. | The pH of the solution may have shifted to the alkaline range. | - Measure the pH of the solution. - If the pH is above 7, it may be necessary to adjust it with a suitable acidic buffer. - For future preparations, ensure the vehicle is buffered to maintain a pH between 4.5 and 6.5. |
| Discoloration or cloudiness of the solution. | - Photodegradation due to light exposure. - Microbial contamination. - Chemical interaction with the container. | - Store the solution in a light-resistant (amber) container or protect it from light. - If microbial growth is suspected, consider adding a preservative like sodium benzoate to future preparations. - Ensure the use of high-quality, inert containers (e.g., glass vials). |
| Inconsistent results in bioassays or analytical tests. | Degradation of the methadone stock solution. | - Prepare a fresh stock solution. - Re-validate the concentration of the existing stock solution using a stability-indicating method like HPLC. - Review storage procedures to ensure they align with recommended conditions. |
| Unexpected peaks appearing in chromatograms during analysis. | Formation of degradation products. | - Identify the degradation products using mass spectrometry (LC-MS). - Quantify the degradation products to assess the extent of degradation. - Adjust storage conditions to minimize further degradation. |
Data on Methadone Hydrochloride Stability
Table 1: Stability of Methadone Hydrochloride in Saline Solution
| Concentration | Storage Temperature | Container | Duration | % Remaining | Reference |
| 1, 2, and 5 mg/mL | Room Temperature | Flexible PVC bags | 4 weeks | >90% | [1][2][3] |
| 5 mg/mL | 5°C and 25°C | Clear glass vials | 180 days | >90% | [4][5][6] |
Table 2: Stability of Methadone Hydrochloride in Oral Vehicles
| Vehicle | Concentration | Storage Temperature | Duration of Stability (<5% loss) | Reference |
| Kool-Aid® (Grape) | 0.2, 0.8, 1.5 mg/mL | 20-25°C | 17 days | [4][7] |
| Kool-Aid® (Grape) | 0.2, 0.8, 1.5 mg/mL | 5°C | 55 days | [4][7] |
| Tang® (Orange) | 0.2, 0.8, 1.5 mg/mL | 20-25°C | 11 days | [4][7] |
| Tang® (Orange) | 0.2, 0.8, 1.5 mg/mL | 5°C | 49 days | [4][7] |
| Apple Juice | 0.2, 0.8, 1.5 mg/mL | 20-25°C | 9 days | [4][7] |
| Apple Juice | 0.2, 0.8, 1.5 mg/mL | 5°C | 47 days | [4][7] |
| Crystal Light® (Grape) | 0.2, 0.8, 1.5 mg/mL | 20-25°C | 8 days | [4][7] |
| Crystal Light® (Grape) | 0.2, 0.8, 1.5 mg/mL | 5°C | 34 days | [4][7] |
| Crystal Light® + 0.1% Sodium Benzoate | 0.2, 0.8, 1.5 mg/mL | 20-25°C | 29 days | [4][7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Methadone Quantification
This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify methadone and separate it from its degradation products.
1. Materials and Reagents:
-
Methadone Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Purified water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters-XTerra™ RP18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | 55% Acetonitrile and 45% Sodium Phosphate 25 mM (pH = 10) |
| Flow Rate | 1.6 mL/min |
| Injection Volume | 5 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | 40 °C |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methadone Hydrochloride reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 7.5, 9.0, 10.0, 11.0, and 12.5 µg/mL).
-
Sample Preparation: Dilute the experimental methadone solution with the mobile phase to a final concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared samples.
-
Quantify the methadone concentration in the samples by comparing the peak area to the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Treat the methadone solution with 0.1 M HCl at room temperature.
-
Monitor the degradation over time (e.g., 1, 6, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Treat the methadone solution with 0.1 M NaOH at room temperature.
-
Monitor the degradation over time.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Treat the methadone solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Monitor the degradation over time.
4. Thermal Degradation:
-
Store the methadone solution at an elevated temperature (e.g., 60°C).
-
Monitor the degradation over time.
5. Photodegradation:
-
Expose the methadone solution to a light source (e.g., UV lamp).
-
A control sample should be protected from light to allow for the assessment of thermal degradation.
Visualizations
References
- 1. Stability of methadone hydrochloride in 0.9% sodium chloride injection in single-dose plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization and Dermal Delivery of Methadone [mdpi.com]
- 3. Stability of methadone and its main metabolite in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of Methadone Hydrochloride for Injection in Saline Solution | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Long acting methadone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of methadone in four vehicles for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CD73 Inhibition by Methadp Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of CD73 by Methadp sodium (Adenosine 5'-(α,β-methylene)diphosphate disodium (B8443419) salt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit CD73?
A1: this compound is the disodium salt of Adenosine (B11128) 5'-(α,β-methylene)diphosphate, a structural analog of adenosine monophosphate (AMP). It acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the hydrolysis of AMP into adenosine. By binding to the active site of CD73, this compound prevents the breakdown of AMP, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment.
Q2: What is the expected outcome of successful CD73 inhibition by this compound?
A2: Successful inhibition of CD73 by this compound will result in a decrease in the enzymatic activity of CD73. This can be measured by a reduction in the production of inorganic phosphate (B84403) (Pi) or adenosine in in vitro assays. Functionally, in a cellular context, this leads to a decrease in extracellular adenosine levels, which can alleviate adenosine-mediated immunosuppression and potentially enhance anti-tumor immune responses.
Q3: What are the common methods to measure CD73 activity?
A3: Several methods are available to measure CD73 activity. A widely used and robust method is the malachite green colorimetric assay , which quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. Other methods include luminescence-based assays, and high-performance liquid chromatography (HPLC) to directly measure adenosine production.
Q4: What is the downstream signaling pathway affected by CD73 inhibition?
A4: CD73 is a key enzyme in the adenosine signaling pathway. By producing adenosine, it activates downstream adenosine receptors, primarily A2A and A2B receptors on immune cells. This activation triggers a cascade involving G-proteins, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the suppression of immune cell function. Inhibition of CD73 blocks this entire cascade by preventing the initial adenosine production.
Quantitative Data
The inhibitory potency of this compound (Adenosine 5'-(α,β-methylene)diphosphate disodium salt) on CD73 has been determined in various studies. The following table summarizes a key inhibitory parameter.
| Compound Name | Synonym(s) | Target | Assay Type | Inhibitory Concentration (IC50) | Reference |
| This compound | Adenosine 5'-(α,β-methylene)diphosphate disodium salt, APCP | Recombinant mouse NT5E (CD73) | Biochemical Assay | 0.43 µM | [1] |
Experimental Protocols
Protocol 1: Malachite Green Colorimetric Assay for CD73 Activity
This protocol provides a method to determine the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human or mouse CD73 enzyme
-
This compound (Adenosine 5'-(α,β-methylene)diphosphate disodium salt)
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mM CaCl2)
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
Phosphate Standard solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a stock solution of AMP in Assay Buffer.
-
Prepare a series of dilutions of the Phosphate Standard in Assay Buffer for the standard curve (e.g., 0 to 50 µM).
-
-
Set up the Reaction:
-
In a 96-well plate, add 20 µL of Assay Buffer to the blank wells.
-
Add 20 µL of the diluted Phosphate Standards to their respective wells.
-
To the experimental wells, add 10 µL of Assay Buffer (for control) or 10 µL of diluted this compound at various concentrations.
-
Add 10 µL of recombinant CD73 enzyme (e.g., 5-10 ng) to all experimental and control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of AMP substrate solution to all wells except the blank and standard curve wells. The final concentration of AMP should be at or near the Km of the enzyme (typically 5-20 µM).
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop the Reaction and Develop Color:
-
Stop the enzymatic reaction by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate produced in each experimental well using the standard curve.
-
Calculate the percent inhibition of CD73 activity for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in all wells | - Contamination of reagents or water with phosphate.- Use of phosphate-based buffers. | - Use phosphate-free water and reagents.- Ensure all glassware is thoroughly rinsed with phosphate-free water.- Use a non-phosphate-based assay buffer (e.g., Tris or HEPES). |
| Low or no signal in control wells | - Inactive enzyme.- Incorrect assay conditions (pH, temperature).- Insufficient incubation time. | - Use a fresh batch of enzyme and store it properly.- Verify the pH of the assay buffer and ensure the incubation temperature is optimal for the enzyme.- Increase the incubation time of the enzyme with the substrate. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure accurate pipetting.- Gently mix the contents of each well after adding each reagent. |
| Precipitation in wells after adding Malachite Green Reagent | - High protein concentration in the sample. | - Dilute the enzyme or sample to reduce the protein concentration.- Consider a deproteinization step before adding the Malachite Green Reagent. |
| Non-linear standard curve | - Incorrect preparation of standards.- Saturation of the colorimetric reaction. | - Prepare fresh dilutions of the phosphate standard.- Ensure the range of the standard curve is appropriate for the expected phosphate concentrations in the samples. |
Visualizations
CD73 Signaling Pathway
Caption: CD73 converts AMP to adenosine, which activates A2A/A2B receptors, leading to immune suppression.
Experimental Workflow for Confirming CD73 Inhibition
References
Technical Support Center: Troubleshooting Unexpected Results in Methadone-Treated Cells
Welcome to the technical support center for researchers utilizing Methadone in their cellular experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methadone in a cellular context?
Methadone is a synthetic opioid that primarily acts as a full agonist at the µ-opioid receptor.[1][2] Upon binding, it activates G(i) proteins, which in turn inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.[2] This signaling cascade also involves the activation of potassium channels and inactivation of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2] Additionally, Methadone functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which dampens a major excitatory pain pathway.[1][3][4]
Q2: I'm observing higher-than-expected cytotoxicity with Methadone treatment. Is this a known effect?
Yes, unexpected cytotoxicity can occur with Methadone treatment, particularly at higher concentrations.[5] Studies in SH-SY5Y neuroblastoma cells have shown that high concentrations of methadone can induce necrotic-like cell death.[6] This has been linked to an impairment of mitochondrial ATP synthesis, leading to a "bioenergetic crisis" within the cells.[6] Furthermore, in primary rat CNS cell cultures, methadone has been shown to increase neuronal and oligodendrocyte apoptosis.[7][8]
Q3: Can Methadone affect cellular pathways other than the opioid and NMDA receptors?
Yes, Methadone can have off-target effects or influence other cellular pathways. For instance, it has been shown to interact with Toll-like receptor 4 (TLR4) in bone-marrow-derived mast cells, triggering inflammatory signaling pathways.[9] Some research also suggests that methadone can inhibit cardiac Na(v)1.5 sodium channels in a manner similar to local anesthetics, which could be a contributing factor to its known cardiac side effects.[10] Additionally, in human cortical organoids, methadone has been found to alter transcriptional programs related to synapse formation and the extracellular matrix.[11]
Q4: My results with Methadone are inconsistent across experiments. What could be the cause?
Inconsistency in results can stem from several factors. Due to its long plasma elimination half-life (8 to 59 hours), Methadone can accumulate in culture with repeated dosing, leading to increased potency and potentially different effects over time.[12] Cell health and density at the time of treatment can also significantly impact outcomes.[13][14] It is crucial to maintain consistent cell culture conditions, including passage number, confluency, and media composition, to ensure reproducibility.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Viability
Symptoms:
-
A sharp decrease in cell viability (e.g., in an MTT or resazurin (B115843) assay) at expected non-toxic concentrations.
-
Visible signs of cell stress, such as detachment, rounding, or membrane blebbing, observed under the microscope.[14]
-
Increased markers of apoptosis (e.g., caspase-3 activation) or necrosis.[7]
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | 1. Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise IC50 value in your cell line. Off-target effects may manifest at higher concentrations.[5] 2. Control Cell Lines: Use a control cell line that does not express the µ-opioid receptor to see if the cytotoxic effect persists.[5] 3. Structurally Unrelated Agonists: Test a structurally different µ-opioid receptor agonist. If the cytotoxicity is not observed, it suggests an off-target effect of Methadone. |
| Mitochondrial Dysfunction | 1. ATP Assay: Measure cellular ATP levels following Methadone treatment. A significant drop can indicate mitochondrial impairment.[6] 2. Mitochondrial Membrane Potential Assay: Use a fluorescent probe (e.g., TMRE or JC-1) to assess changes in the mitochondrial membrane potential. |
| Solvent Toxicity | 1. Vehicle Control: Ensure you have a vehicle-only control (e.g., DMSO, ethanol) at the highest concentration used in your experiment. 2. Solvent Concentration: Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1%). |
| Poor Cell Health | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. 2. Cell Confluency: Plate cells at an optimal density to avoid stress from overgrowth or sparsity.[13] |
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Altered Gene or Protein Expression Unrelated to Opioid Signaling
Symptoms:
-
Changes in the expression of genes/proteins involved in inflammation, cell structure, or metabolism.
-
Activation of unexpected signaling pathways observed via western blot or reporter assays.
| Possible Cause | Troubleshooting Steps |
| NMDA Receptor Antagonism | 1. Pathway Analysis: Investigate downstream targets of NMDA receptor signaling (e.g., Ca2+/calmodulin-dependent protein kinase II, CREB). 2. Specific NMDA Antagonist: Use a more specific NMDA receptor antagonist as a positive control to see if similar expression changes are observed. |
| TLR4 Activation | 1. Check for Inflammatory Markers: Assay for the expression or secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6). 2. TLR4 Knockdown/Inhibition: Use siRNA to knock down TLR4 expression or a TLR4 inhibitor to see if the unexpected expression changes are reversed. |
| Transcriptional Reprogramming | 1. Confirm with qPCR/Western Blot: Validate findings from high-throughput screening (e.g., RNA-seq) with targeted methods. 2. Time-Course Experiment: Perform a time-course experiment to understand the dynamics of the gene/protein expression changes. |
Caption: Overview of Methadone's cellular signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Methadone Treatment: Prepare serial dilutions of Methadone in complete culture medium. Remove the old medium from the cells and add 100 µL of the Methadone-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium but no cells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Quantification of Apoptosis by Caspase-3/7 Activity Assay
-
Experimental Setup: Plate and treat cells with Methadone as described in the cell viability protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in a lysis buffer).
-
Cell Lysis and Substrate Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Increased luminescence is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.
Caption: A typical workflow for cell-based assays.
References
- 1. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methadone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methadone Requires the Co-Activation of μ-Opioid and Toll-Like-4 Receptors to Produce Extracellular DNA Traps in Bone-Marrow-Derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The opioid methadone induces a local anaesthetic-like inhibition of the cardiac Na⁺ channel, Na(v)1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. marinbio.com [marinbio.com]
Technical Support Center: Optimizing Experimental Design for Studying Methadone's Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Methadone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Methadone?
A1: Methadone is a synthetic opioid that primarily acts as a full agonist at the µ-opioid receptor.[1][2] It also functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This dual mechanism of action contributes to its complex pharmacological profile, including its efficacy in treating neuropathic pain.[5] Additionally, Methadone has been shown to interact with other opioid receptors, such as κ- and σ-opioid receptors, and can inhibit the reuptake of serotonin (B10506) and norepinephrine.
Q2: Why is there significant variability in experimental results with Methadone?
A2: High inter-individual and even inter-assay variability is a well-documented challenge when studying Methadone.[5] This can be attributed to several factors:
-
Genetic Polymorphisms: Variations in genes encoding metabolic enzymes like CYP3A4, CYP2B6, and CYP2D6 can lead to different rates of Methadone metabolism.[5][6]
-
Racemic Mixture: Methadone is typically used as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is a potent µ-opioid agonist, while the (S)-enantiomer has a weaker affinity for the µ-opioid receptor but is a more potent NMDA receptor antagonist.[3][7] The differential activity of these enantiomers can contribute to variability.
-
Cell Line Variability: Ensure consistent cell passage number and confluency, and perform regular cell line authentication to minimize variability.[5]
-
Long Half-Life and Accumulation: Methadone has a long and variable plasma elimination half-life (8 to 59 hours).[8] In vitro, this can lead to drug accumulation in long-term culture, potentially causing toxicity. Steady-state concentrations may not be reached for several days, which is a critical consideration for dose-response studies.[5]
Q3: How does Methadone tolerance affect dose-response studies?
A3: Tolerance to different effects of Methadone develops at different rates. For example, tolerance to euphoric effects may develop more quickly than tolerance to its analgesic effects or adverse effects like respiratory depression.[5] This can result in a rightward shift in the dose-response curve for certain endpoints over time, meaning a higher concentration is required to achieve the same effect. The duration of Methadone exposure is a crucial factor to consider when interpreting dose-response data.[5]
Q4: What are the known off-target effects of Methadone that could confound my results?
A4: Besides its primary targets, Methadone can have several off-target effects:
-
Cytotoxicity: At high concentrations (in the micromolar range), Methadone can induce necrotic-like cell death, potentially by impairing mitochondrial ATP synthesis.[9][10] This is a critical consideration for interpreting cell viability assays.
-
Ion Channel Inhibition: Methadone can act as a state-dependent and unselective blocker of neuronal voltage-gated sodium channels (Nav1.2, Nav1.3, Nav1.7, and Nav1.8) with a potency comparable to bupivacaine.[11] It also weakly blocks HCN2 channels.[11]
-
Effects on Oligodendrocytes: Methadone can directly impact oligodendrocyte development, stimulating the proliferation of progenitor cells while accelerating the maturation of pre-oligodendrocytes.[12][13] This can lead to alterations in myelination patterns.[12]
Q5: Is Methadone stable in cell culture media?
A5: Methadone hydrochloride solutions have been shown to be physically and microbiologically stable for extended periods (e.g., 60-91 days) in aqueous solutions and various vehicles when stored appropriately.[14][15][16] However, it is always best practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation.[5] Protect solutions from light.[5][15]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: Inconsistent or non-reproducible dose-response curves.
| Possible Cause | Troubleshooting Steps |
| Incomplete Drug Solubilization | Verify the solubility of Methadone in your assay buffer. Use a suitable solvent and ensure complete dissolution before adding to the culture medium.[5] |
| Reagent Instability | Prepare fresh Methadone solutions for each experiment. Protect stock solutions from light and store at the recommended temperature.[5] |
| Cell Line Variability | Use cells with a consistent passage number and confluency. Regularly perform cell line authentication to ensure the use of the correct cell line.[5] |
| Assay Interference | Run appropriate vehicle controls to account for any effects of the solvent. Include positive and negative controls for the specific assay being performed.[5] |
| Long Half-Life and Accumulation | For long-term experiments, consider the long half-life of Methadone. Allow sufficient time for the drug to reach a steady-state concentration before measuring the response (this could be several days).[5] |
Problem 2: Unexpected cytotoxicity observed in cell viability assays (e.g., MTT, LDH).
| Possible Cause | Troubleshooting Steps |
| High Methadone Concentration | Methadone can induce necrotic-like cell death at high concentrations.[9] Perform a dose-response curve to determine the cytotoxic threshold in your specific cell model. |
| Off-Target Effects | The observed cytotoxicity may be unrelated to opioid or NMDA receptor activity. Consider that Methadone can impair mitochondrial function.[9] |
| Assay Artifact | Ensure that Methadone itself does not interfere with the assay components (e.g., formazan (B1609692) production in MTT assays). Run a cell-free control with Methadone and the assay reagents. |
| Long-Term Culture Toxicity | In long-term experiments, Methadone may accumulate in the cells, leading to toxicity over time. Consider performing media changes with fresh Methadone to maintain a more consistent concentration. |
Problem 3: Difficulty interpreting results from studies on oligodendrocyte maturation.
| Possible Cause | Troubleshooting Steps |
| Complex Biphasic Effects | Methadone can both stimulate the proliferation of oligodendrocyte progenitor cells and accelerate the maturation of pre-oligodendrocytes.[12][13] This can lead to complex and seemingly contradictory results. |
| Timing of Analysis | The observed effect will depend on the developmental stage of the oligodendrocytes at the time of analysis. Use stage-specific markers to dissect the effects on different populations of the oligodendrocyte lineage. |
| Direct vs. Indirect Effects | Methadone can directly affect oligodendrocytes, but also indirectly through its effects on other cell types like astrocytes and microglia, which can release factors that influence oligodendrocyte maturation.[17] Consider using co-culture systems or conditioned media experiments to investigate these interactions. |
Patch-Clamp Electrophysiology
Problem 4: Difficulty obtaining stable whole-cell recordings in the presence of Methadone.
| Possible Cause | Troubleshooting Steps |
| Non-specific Membrane Effects | At higher concentrations, Methadone may have non-specific effects on the cell membrane, making it difficult to form a stable gigaohm seal. Try using a lower concentration range if possible. |
| Ion Channel Blockade | Methadone can block voltage-gated sodium channels, which can affect cell health and stability during recording.[11] |
| Run-down of Currents | As with any patch-clamp experiment, current run-down can be an issue. Ensure your internal solution is optimal for the channel you are studying and that you are recording within a reasonable timeframe after achieving the whole-cell configuration. |
Problem 5: Unexpected changes in neuronal firing patterns.
| Possible Cause | Troubleshooting Steps |
| Dual Mechanism of Action | The observed effect on neuronal firing will be a combination of µ-opioid receptor agonism (generally inhibitory) and NMDA receptor antagonism (which can be either inhibitory or excitatory depending on the context). |
| Use of Specific Antagonists | To dissect the contribution of each receptor system, use specific antagonists. For example, use naloxone (B1662785) to block µ-opioid receptors and see if the effect of Methadone is altered. |
| Concentration-Dependent Effects | The relative contribution of µ-opioid and NMDA receptor effects may be concentration-dependent. Perform a detailed dose-response analysis. |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Activation
This protocol is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Methadone in activating G-protein signaling via the µ-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cells expressing the µ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of various concentrations of Methadone (or vehicle for basal binding).
-
50 µL of assay buffer containing GDP (10 µM final concentration).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Dry the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the stimulated binding (as a percentage over basal) against the logarithm of the Methadone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition
This protocol is designed to measure the functional inhibition of NMDA receptor-mediated currents by Methadone in cultured neurons.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.
-
Use neurons at a suitable developmental stage for robust NMDA receptor expression (e.g., DIV 14-21).
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose, bubbled with 95% O₂/5% CO₂. To isolate NMDA receptor currents, the external solution should be Mg²⁺-free and contain antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 10 µM bicuculline).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution containing, for example: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM Mg-ATP, and 0.2 mM Na-GTP, adjusted to pH 7.2-7.3.
-
-
Whole-Cell Recording:
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV).
-
-
NMDA Receptor Current Elicitation and Drug Application:
-
Apply a solution containing NMDA (e.g., 100 µM) and its co-agonist glycine (B1666218) (e.g., 10 µM) to elicit an inward current.
-
After recording a stable baseline current, co-apply the NMDA/glycine solution with various concentrations of Methadone.
-
Allow for a washout period between drug applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Methadone.
-
Calculate the percentage of inhibition for each Methadone concentration.
-
Construct a concentration-response curve to determine the IC₅₀ of Methadone for NMDA receptor inhibition.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki) and Inhibitory Concentrations (IC₅₀) of Methadone Enantiomers for the NMDA Receptor
| Compound | Binding Assay (Ki, µM) | Functional Assay (IC₅₀, µM) |
| (S)-Methadone | ~5-10 | ~2-8 |
| (R)-Methadone | ~15-30 | ~10-25 |
| Racemic Methadone | ~8-15 | ~4-12 |
Note: These values are approximate and can vary depending on the specific experimental conditions, cell type, and NMDA receptor subunit composition.[4][7]
Table 2: Summary of Methadone's Effects on Different In Vitro Models
| Cell/Tissue Type | Experiment | Key Findings | Reference |
| SH-SY5Y Neuroblastoma Cells | Cell Viability Assay | High concentrations of Methadone induce necrotic-like cell death via impairment of mitochondrial ATP synthesis. | [9] |
| Human Cortical Organoids | Patch-Clamp & MEA | Methadone suppresses neuronal firing, attenuates voltage-dependent Na⁺ currents, and weakens synaptic transmission. | [18][19] |
| Primary Rat Oligodendrocytes | Immunocytochemistry | Methadone increases apoptosis and reduces the myelinating capacity of oligodendrocytes. | [17][20] |
| Isolated Mouse Saphenous Nerves | Compound Action Potentials | Methadone blocks excitability of peripheral nerves by inhibiting voltage-gated sodium channels. | [11] |
| HEK293 cells expressing Nav channels | Patch-Clamp | Methadone is an unselective blocker of Nav1.2, Nav1.3, Nav1.7, and Nav1.8. | [11] |
Visualizations
Caption: Dual signaling pathways of racemic Methadone.
Caption: General workflow for assessing Methadone-induced cytotoxicity.
References
- 1. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methadone Metabolism and Drug-Drug Interactions: In Vitro and In Vivo Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methadone is a local anaesthetic-like inhibitor of neuronal Na+ channels and blocks excitability of mouse peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The opioid system and brain development: methadone effects on the oligodendrocyte lineage and the early stages of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The opioid system and brain development: effects of methadone on the oligodendrocyte lineage and the early stages of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Stability Assessment of Methadone Hydrochloride Oral Solution for Dispensing in Drug Addiction Centers: A Physicochemical and Microbiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of methadone in four vehicles for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methadone directly impairs central nervous system cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methadone interrupts neural growth and function in human cortical organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating CD73 Inhibition: A Comparative Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various inhibitors targeting CD73, a key ectoenzyme in the adenosine (B11128) signaling pathway and a critical regulator of the tumor microenvironment. Due to the lack of publicly available information on a compound named "Methadp sodium," this document will focus on well-characterized and published CD73 inhibitors, offering a framework for evaluating their specificity and performance. It is possible that "this compound" is a developmental code name, a confidential internal designation, or a misspelling of another compound. We will proceed with a comparative analysis of established alternatives.
CD73, or ecto-5'-nucleotidase (NT5E), catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response.[4][5][6] Consequently, the development of potent and specific CD73 inhibitors is a significant area of focus in cancer immunotherapy.[3][7]
Comparative Efficacy of CD73 Inhibitors
The landscape of CD73 inhibitors includes both small molecules and monoclonal antibodies. Their efficacy is typically evaluated based on their inhibitory concentration (IC50) or inhibition constant (Ki) in various in vitro assays.
| Inhibitor Class | Compound/Antibody | Target | Assay Type | IC50 / Ki | Reference |
| Small Molecule (Non-Nucleotide) | ORIC-533 | Human CD73 | Enzymatic Activity | Potent (Specific values proprietary) | [5][8] |
| XC-12 | Human CD73 | Enzymatic Activity (Soluble) | 12.36 nM | [4] | |
| XC-12 | Human CD73 | Enzymatic Activity (Membrane-bound) | 1.29 nM | [4] | |
| Compound 12f | Human CD73 | Enzymatic Activity | 60 nM | [9] | |
| Compound 73 | Human CD73 | Enzymatic Activity | 12 nM | [1] | |
| Compound 74 | Human CD73 | Enzymatic Activity | 19 nM | [1] | |
| Small Molecule (Nucleotide Analog) | AB680 | Human CD73 | Enzymatic Activity | 4.9 pM (Ki) | [3] |
| AMPCP | Human CD73 | Enzymatic Inhibition | - | [2][10] | |
| Monoclonal Antibody | Oleclumab (MEDI9447) | Human CD73 | Enzymatic Inhibition | - | [11] |
| mAb19 | Human CD73 | Enzymatic Activity | Potent Inhibition | [10][12] | |
| 22E6 | Human CD73 | Enzymatic Activity | ~3.5 nM (EC50) | [2] |
Experimental Protocols for Specificity Validation
Validating the specificity of a CD73 inhibitor is crucial to ensure that its biological effects are mediated through the intended target. Below are detailed protocols for key experiments.
1. In Vitro CD73 Enzymatic Activity Assay (AMP Hydrolysis Assay)
This assay directly measures the enzymatic activity of CD73 by quantifying the product of AMP hydrolysis, either adenosine or inorganic phosphate (B84403).
-
Principle: Recombinant or cell-surface CD73 is incubated with its substrate, AMP, in the presence and absence of the test inhibitor. The amount of product generated is then measured. A reduction in product formation indicates inhibition of CD73 activity.
-
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine Monophosphate (AMP) solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and CaCl2)
-
Test inhibitor (e.g., "this compound" if it were available, or a known inhibitor)
-
Detection reagent (e.g., Malachite Green for phosphate detection, or a kit for adenosine detection)[13]
-
96- or 384-well microplate
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, recombinant CD73, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent to quantify the amount of inorganic phosphate or adenosine produced.[13][14]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
Procedure:
-
Treat cultured cells expressing CD73 with the test inhibitor or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CD73 in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Workflows
CD73 Signaling Pathway
The following diagram illustrates the central role of CD73 in the adenosine signaling pathway within the tumor microenvironment.
References
- 1. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD73 enzyme activity assays [bio-protocol.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
A Tale of Two Targets: Comparing the Efficacy of Methadone with Anti-CD73 Antibodies in Oncology
For researchers, scientists, and drug development professionals, the quest for effective cancer therapies involves exploring diverse mechanisms of action. This guide provides a comprehensive comparison of two distinct therapeutic agents: Methadone, a synthetic opioid with emerging anti-cancer properties, and anti-CD73 antibodies, a novel class of immunotherapy. While both show promise in oncology, they operate through fundamentally different pathways, offering unique advantages and potential synergies.
This comparison will delve into their mechanisms of action, present available efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
At a Glance: Methadone vs. Anti-CD73 Antibodies
| Feature | Methadone | Anti-CD73 Antibodies |
| Primary Mechanism of Action | Opioid receptor agonist, NMDA receptor antagonist.[1][2] Induces apoptosis in cancer cells.[3][4][5] | Inhibition of the ecto-5'-nucleotidase (CD73) enzyme.[6] |
| Therapeutic Approach | Direct cytotoxicity to cancer cells, chemosensitization.[3][7] | Immunotherapy: Reversal of adenosine-mediated immunosuppression in the tumor microenvironment. |
| Primary Target | Opioid receptors on cancer cells.[5] | CD73 enzyme on the surface of cancer and immune cells. |
| Effect on Tumor Microenvironment | Primarily direct effects on tumor cells. Potential immunomodulatory effects are under investigation.[8][9] | Reduces immunosuppressive adenosine (B11128), enhances anti-tumor activity of T cells and NK cells.[10][11][12] |
| Clinical Development Stage | Primarily used for cancer pain management; off-label use and clinical trials for anti-cancer effects are emerging.[13][14][15][16] | In clinical trials, often in combination with other immunotherapies.[10] |
Delving Deeper: Mechanisms of Action
The disparate approaches of Methadone and anti-CD73 antibodies in combating cancer are rooted in their distinct molecular targets and subsequent signaling cascades.
Methadone: A Direct Assault on Cancer Cells
Methadone, traditionally used for analgesia and opioid dependence treatment, has demonstrated direct anti-cancer effects in preclinical studies.[3][7] Its primary mechanism involves binding to opioid receptors, which are surprisingly expressed on various cancer cells, including leukemia and glioblastoma.[5][17] This engagement triggers a cascade of events leading to programmed cell death, or apoptosis.
Key aspects of Methadone's anti-cancer mechanism include:
-
Induction of Apoptosis: Methadone has been shown to activate intrinsic apoptotic pathways, involving the activation of caspases (caspase-3 and -9), downregulation of anti-apoptotic proteins like Bcl-xL, and cleavage of poly(ADP-ribose) polymerase (PARP).[4][18]
-
Overcoming Chemoresistance: Notably, Methadone has shown the ability to kill cancer cells that are resistant to conventional chemotherapy drugs like doxorubicin (B1662922).[4][18] It may also enhance the uptake and efficacy of chemotherapeutic agents.[13]
-
NMDA Receptor Antagonism: While its role in direct cancer cell killing is less clear, Methadone's antagonism of the N-methyl-D-aspartate (NMDA) receptor may contribute to its efficacy in managing neuropathic cancer pain.[1]
Anti-CD73 Antibodies: Reawakening the Immune System
In contrast to Methadone's direct attack, anti-CD73 antibodies employ an immunotherapeutic strategy. They target the enzyme CD73, which is often overexpressed on cancer cells and various immune cells within the tumor microenvironment.[6] CD73 plays a crucial role in the production of adenosine, a potent immunosuppressive molecule.
The mechanism of anti-CD73 antibodies unfolds as follows:
-
Inhibition of Adenosine Production: Extracellular adenosine triphosphate (ATP), released from dying cancer cells, is converted to adenosine monophosphate (AMP) by the enzyme CD39. CD73 then catalyzes the final step, converting AMP to adenosine.[19] Anti-CD73 antibodies block this enzymatic activity, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[6]
-
Reversal of Immune Suppression: High levels of adenosine in the tumor microenvironment suppress the activity of key anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to A2A and A2B receptors on their surface.[11][20] By reducing adenosine levels, anti-CD73 antibodies "take the brakes off" the immune system, allowing these effector cells to recognize and attack cancer cells more effectively.[12]
-
Synergy with Other Immunotherapies: The reduction in adenosine-mediated immunosuppression can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies).[12]
Efficacy Data: A Comparative Overview
Direct head-to-head clinical trials comparing Methadone and anti-CD73 antibodies are not available. Therefore, this section summarizes the existing efficacy data for each agent independently, drawing from preclinical and clinical studies.
Methadone Efficacy
The evidence for Methadone's anti-cancer efficacy is primarily from preclinical studies and retrospective clinical observations.
Preclinical Data:
| Cell Line/Model | Effect of Methadone | Key Findings | Reference |
| Leukemia cells (CEM, HL-60) | Induces apoptosis, overcomes doxorubicin resistance. | Methadone activated caspase-9 and -3, and downregulated Bcl-xL. It was effective in both drug-sensitive and -resistant cell lines. | [4][18] |
| Glioblastoma cells | Enhances doxorubicin-induced apoptosis. | Low concentrations of methadone increased the apoptotic effects of doxorubicin. | [21] |
| Human Lung Cancer Cells | Inhibited in vitro and in vivo growth. | Effects were observed at nanomolar concentrations and were suggested to be mediated by opioid receptors. | [3][14] |
| Ovarian Cancer Cells | Reduced cell viability in some cell lines, but enhanced growth in patient-derived spheroids. | Effects were independent of opioid receptor expression and could antagonize the effects of cisplatin. | [22] |
Clinical Data:
Clinical evidence for Methadone's anti-cancer efficacy is limited and largely anecdotal or from retrospective studies focused on pain management.[7][13] Prospective clinical trials are needed to establish its efficacy as a direct anti-cancer agent.[13][15] Some studies have suggested a potential survival benefit in patients receiving Methadone for cancer pain, but these findings require confirmation in randomized controlled trials.[13]
Anti-CD73 Antibody Efficacy
The development of anti-CD73 antibodies is more recent, with a growing body of preclinical and early-phase clinical data.
Preclinical Data:
| Animal Model | Effect of Anti-CD73 Antibody | Key Findings | Reference |
| Breast Cancer | Inhibited tumor growth and metastasis. | The anti-tumor activity was dependent on an intact immune system. | [6] |
| Various tumor models | Synergizes with other immunotherapies (e.g., anti-PD-1). | Combination therapy led to enhanced tumor regression. | [12] |
Clinical Data:
Several anti-CD73 antibodies are currently in clinical trials, often in combination with other cancer therapies. Early results are promising but still preliminary.
| Clinical Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Various solid tumors | Generally well-tolerated with some preliminary signs of anti-tumor activity, particularly in combination with checkpoint inhibitors. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the efficacy of Methadone and anti-CD73 antibodies.
Methadone: In Vitro Apoptosis Assay
Objective: To determine the ability of Methadone to induce apoptosis in cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., leukemia cell lines CEM or HL-60) in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of Methadone (e.g., 10-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (media without Methadone).
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caspase Activity Assay: Lyse treated cells and measure the activity of caspases (e.g., caspase-3, -9) using a colorimetric or fluorometric assay kit.
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity compared to the vehicle control.
Anti-CD73 Antibodies: In Vitro CD73 Enzymatic Activity Assay
Objective: To measure the inhibitory effect of an anti-CD73 antibody on the enzymatic activity of CD73.
Methodology:
-
Source of CD73: Use either recombinant human CD73 protein or cancer cells known to express high levels of CD73.
-
Antibody Incubation: Incubate the CD73 source with a range of concentrations of the anti-CD73 antibody (and an isotype control antibody) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the substrate, adenosine monophosphate (AMP), to initiate the enzymatic reaction.
-
Detection of Phosphate (B84403): CD73 converts AMP to adenosine and inorganic phosphate (Pi). Measure the amount of Pi generated using a malachite green-based colorimetric assay.
-
Data Analysis: Plot the absorbance (proportional to Pi concentration) against the antibody concentration and calculate the IC50 value (the concentration of antibody required to inhibit 50% of the CD73 enzymatic activity).
Conclusion: Distinct Strategies for a Common Goal
Methadone and anti-CD73 antibodies represent two disparate yet potentially valuable approaches to cancer therapy. Methadone's strength lies in its ability to directly induce apoptosis in cancer cells and potentially overcome chemoresistance, though its clinical efficacy as an anti-cancer agent requires rigorous validation. Anti-CD73 antibodies, on the other hand, offer a sophisticated immunotherapeutic strategy by dismantling the immunosuppressive shield created by adenosine, thereby unleashing the patient's own immune system against the tumor.
The future may see these two distinct strategies used in combination, not necessarily with each other, but as part of a multi-pronged attack on cancer, tailored to the specific characteristics of the tumor and the patient's immune status. For researchers and drug developers, understanding the nuances of these and other emerging therapies is paramount to advancing the fight against cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methadone - Wikipedia [en.wikipedia.org]
- 3. Methadone as a “Tumor Theralgesic” against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methadone breaks resistance in untreatable forms of leukemia - Xagena [xagena.it]
- 6. Anti-CD73 in cancer immunotherapy: awakening new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Research progress on the impact of opioids on the tumor immune microenvironment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Methadone Use Alters the CD8+ T Cell Phenotype In Vivo and Modulates Its Responsiveness Ex Vivo to Opioid Receptor and TCR Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The progress and prospects of targeting the adenosine pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Adenosine pathways in cancer immunity and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Time to initiate randomized controlled clinical trials with methadone in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methadone as a “Tumor Theralgesic” against Cancer [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Against Repurposing Methadone for Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine pathway and cancer: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Dubious effects of methadone as an "anticancer" drug on ovarian cancer cell-lines and patient-derived tumor-spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of CD73 Inhibition: A Comparative Guide to MethADP Sodium and its Alternatives
For researchers, scientists, and drug development professionals, the burgeoning field of cancer immunotherapy presents a complex array of molecular targets and therapeutic agents. Among these, the ecto-5'-nucleotidase (CD73), a key enzyme in the immunosuppressive adenosine (B11128) signaling pathway, has garnered significant attention. Adenosine 5'-(α,β-methylene)diphosphate (MethADP sodium), a widely used inhibitor of CD73, serves as a critical tool in preclinical research. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, detailed methodologies for key experiments, and a visual representation of the associated signaling pathway to aid in reproducible research.
The reliability and reproducibility of published research are cornerstones of scientific advancement. While specific studies on the reproducibility of research involving this compound are not prevalent, the broader conversation within biomedical and cancer research highlights the importance of robust experimental design and transparent reporting.[1][2][3][4] Challenges in reproducibility can arise from various factors, including the purity of reagents, subtle differences in experimental protocols, and the inherent variability of biological systems.[3][4] Therefore, a thorough understanding of the available tools and their comparative performance is crucial.
Comparative Performance of CD73 Inhibitors
This compound is a non-hydrolyzable analog of adenosine monophosphate (AMP) and acts as a competitive inhibitor of CD73.[5] Its primary utility lies in its ability to block the conversion of AMP to the immunosuppressive molecule adenosine.[5][6] However, the landscape of CD73 inhibitors has expanded to include more potent and specific small molecules and monoclonal antibodies, each with distinct characteristics.
A direct head-to-head comparison in the same preclinical models is not always available in published literature, making direct, unequivocal comparisons challenging.[7] Nevertheless, by examining data from various studies, we can construct a comparative overview.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Potency (Ki or IC50) | Key Characteristics |
| Small Molecule (AMP Analog) | This compound (AMPCP) | Competitive inhibitor | Micromolar to nanomolar range | Widely used research tool; serves as a foundational scaffold for newer inhibitors.[5][8] |
| Small Molecule (Novel Nucleotide) | AB-680 (Quemliclustat) | Reversible, slow-onset competitive inhibitor | 5 pM (for human CD73) | High potency and selectivity; orally bioavailable and in clinical trials.[7][9] |
| Small Molecule (Novel Nucleotide) | PSB-12379 | Competitive inhibitor | 9.03 nM | High potency. |
| Monoclonal Antibody | Oleclumab (MEDI9447) | Non-competitive inhibitor | - | In clinical trials; potential for additional immune-mediated anti-cancer effects.[10][11] |
| Monoclonal Antibody | 22E6 | Non-competitive inhibitor | 3.5 nM (EC50) | Selectively inhibits membrane-bound CD73.[12] |
Note: Potency values can vary depending on the assay conditions and the species of CD73 being tested. This table is for comparative purposes and is based on data from multiple sources.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production, a key mechanism of immune evasion in the tumor microenvironment, is initiated by the release of adenosine triphosphate (ATP) from stressed or dying cells. The ectonucleotidase CD39 hydrolyzes ATP to AMP. Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine.[13] This adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor activity.[6][14]
Experimental Protocols
Reproducibility in research is critically dependent on detailed and transparent experimental methodologies. Below is a generalized protocol for a key in vitro assay used to assess the activity of CD73 inhibitors.
Malachite Green Assay for CD73 Activity
This colorimetric assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73. The amount of phosphate is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound or other test inhibitors
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of the phosphate standard in the assay buffer to generate a standard curve.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the respective wells.
-
Add the CD73 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction and Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development. The reagent will form a colored complex with the free phosphate.
-
Measurement: After a short incubation at room temperature (e.g., 15-20 minutes), measure the absorbance at a wavelength of 620-660 nm using a microplate reader.[15][16][17][18]
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the standard curve to determine the concentration of phosphate produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value of the inhibitor.
-
Experimental Workflow for Evaluating CD73 Inhibitors:
The following diagram outlines a typical preclinical workflow for the evaluation of a novel CD73 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Reproducibility Failure in Biomedical Research: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Head-to-Head Comparison of Adenosine 5'-(α,β-methylene)diphosphate Analogs for P2Y Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of adenosine (B11128) 5'-(α,β-methylene)diphosphate (AMPCP) analogs. This guide provides a detailed comparison of their performance, supported by experimental data, to facilitate informed decisions in studying P2Y receptor signaling.
Adenosine 5'-(α,β-methylene)diphosphate (AMPCP), a stable analog of adenosine diphosphate (B83284) (ADP), and its derivatives are invaluable tools for investigating the physiological and pathological roles of P2Y purinergic receptors. These receptors, particularly P2Y1 and P2Y12, are crucial in a variety of cellular processes, most notably platelet aggregation, and represent significant targets for therapeutic intervention. The selection of an appropriate AMPCP analog with specific agonist or antagonist activity and receptor selectivity is critical for the accurate interpretation of experimental results.
This guide offers a head-to-head comparison of various AMPCP analogs, presenting quantitative data on their potency and selectivity for different P2Y receptors. Detailed experimental protocols for key assays are provided to ensure reproducibility, and signaling pathway diagrams are included to visualize the molecular mechanisms of action.
Data Presentation: Comparative Analysis of AMPCP Analogs
The potency and selectivity of AMPCP analogs are key determinants of their utility in research. The following table summarizes the activity of several prominent analogs at human P2Y1 and P2Y12 receptors, the primary ADP-sensitive P2Y subtypes on platelets. It is important to note that absolute values may vary between studies due to different experimental conditions.
| Compound | Primary Target | Activity | Potency (human) | Reference |
| AMPCP (AOPCP) | ecto-5'-Nucleotidase (CD73) / P2Y Receptors | Inhibitor / Weak Agonist | Ki = 88 nM (hCD73) | [1] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | Agonist | EC50: ~6.6 nM (P2Y1), 5 nM (P2Y12), 19 nM (P2Y13) | [2] |
| MRS2179 | P2Y1 | Antagonist | KB = 100 nM | [1] |
| MRS2500 | P2Y1 | Antagonist | Ki = 0.78 nM | [3] |
| (N)-methanocarba-2MeSADP (MRS2365) | P2Y1 | Agonist | EC50 = 0.4 nM | [3] |
| Cangrelor (AR-C69931MX) | P2Y12 | Antagonist | EC50 = 0.4 nM | [4] |
| Ticagrelor | P2Y12 | Antagonist | - | [5] |
| PSB-12441 | ecto-5'-Nucleotidase (CD73) | Inhibitor | Ki = 7.23 nM (rat eN) | [6] |
| PSB-12425 | ecto-5'-Nucleotidase (CD73) | Inhibitor | Ki = 8.04 nM (rat eN) | [6] |
| PSB-12379 | ecto-5'-Nucleotidase (CD73) | Inhibitor | Ki = 9.03 nM (rat eN) | [6] |
Mandatory Visualization
Signaling Pathways
The differential effects of AMPCP analogs are rooted in the distinct signaling cascades initiated by their target receptors. The following diagrams illustrate the canonical signaling pathways for the P2Y1 and P2Y12 receptors.
Experimental Workflow
A typical workflow for assessing the effect of AMPCP analogs on platelet function using light transmission aggregometry (LTA) is outlined below.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the standardized method for measuring platelet aggregation in response to ADP or its analogs.[7][8][9][10]
Materials:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.8% sodium citrate (B86180) tubes.
-
Adenosine 5'-(α,β-methylene)diphosphate analog of interest.
-
ADP (as an agonist).
-
Saline solution.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and tips.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into 3.8% sodium citrate tubes (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
-
Aspirate the PPP supernatant, which will serve as the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.
-
Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
-
For antagonist testing, add the desired concentration of the AMPCP analog and incubate for a specified period before adding the agonist. For agonist testing, add the analog directly.
-
Initiate aggregation by adding a known concentration of ADP (e.g., 1-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission relative to the PRP and PPP baselines.
-
For antagonists, the percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.
-
Radioligand Binding Assay for P2Y Receptors
This protocol is used to determine the binding affinity (Ki) of unlabeled AMPCP analogs by measuring their ability to displace a radiolabeled ligand from the receptor.[2]
Materials:
-
Cell membranes expressing the P2Y receptor of interest (e.g., from transfected cell lines).
-
Radiolabeled ligand (e.g., [³H]2-MeSADP).
-
Unlabeled AMPCP analog of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation fluid.
-
96-well filter plates (e.g., GF/C filters).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, a constant concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled AMPCP analog.
-
For determining total binding, omit the unlabeled analog.
-
For determining non-specific binding, add a high concentration of a known potent unlabeled ligand.
-
-
Binding Reaction:
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled analog concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Gq-Coupled P2Y Receptors
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.[2]
Materials:
-
Cells expressing the P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
AMPCP analog of interest.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Cell Loading with Fluorescent Dye:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the AMPCP analog (agonist) to the wells and immediately start recording the fluorescence ratio over time.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
-
Data Analysis:
-
The change in the fluorescence ratio (340/380 nm) is proportional to the change in intracellular calcium concentration.
-
Plot the change in fluorescence ratio against time to visualize the calcium transient.
-
For agonists, determine the EC50 value from a dose-response curve. For antagonists, determine the IC50 value.
-
cAMP Inhibition Assay for Gi-Coupled P2Y Receptors
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gi-coupled receptors like P2Y12.[2]
Materials:
-
Cells expressing the P2Y12 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
AMPCP analog of interest.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the AMPCP analog (agonist) for a specified time. For antagonist testing, pre-incubate with the antagonist before adding an agonist.
-
Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the P2Y12 receptor.
-
Generate dose-response curves by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from these curves.
-
By providing a comprehensive overview of the available adenosine 5'-(α,β-methylene)diphosphate analogs, their performance characteristics, and the methodologies to assess their effects, this guide aims to empower researchers to make strategic choices in their investigations of P2Y receptor function.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Methadp Sodium for HR+/PIK3CA-Mutated Breast Cancer
Disclaimer: The compound "Methadp sodium" is understood to be a hypothetical agent for the purpose of this guide. The following data and descriptions are illustrative, designed to showcase a comparative analysis framework for a novel therapeutic against a current standard-of-care in oncology.
Introduction
Metastatic breast cancer remains a significant clinical challenge, particularly in patient populations with acquired resistance to endocrine therapies. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in cancer, and mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are a key driver of tumorigenesis and therapeutic resistance in approximately 40% of patients with hormone receptor-positive (HR+) breast cancer[1].
This guide provides a comparative benchmark of this compound, a novel investigational selective inhibitor of the PI3K/AKT/mTOR pathway, against the current standard-of-care, Alpelisib in combination with Fulvestrant. The data presented herein is from preclinical models designed to assess the therapeutic potential of this compound in HR+/PIK3CA-mutated breast cancer.
Mechanism of Action: PI3K/AKT/mTOR Signaling
This compound is a potent and selective small molecule inhibitor that targets the p110α isoform of phosphatidylinositol 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, key regulators of cell proliferation, survival, and metabolism. The diagram below illustrates the targeted action of this compound within this critical signaling cascade.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Methadone Sodium
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to strict regulatory protocols for the handling and disposal of controlled substances like methadone sodium is not just a matter of compliance, but a cornerstone of responsible research. This guide provides essential, step-by-step logistical and safety information for the proper disposal of methadone sodium in a laboratory setting, ensuring you remain compliant with U.S. Drug Enforcement Administration (DEA) regulations.
Core Disposal Principles for DEA Registrants
In a research context, all expired, unwanted, or unusable methadone sodium is considered "inventory" and must be disposed of according to stringent DEA regulations. The fundamental requirement is that the substance be rendered "non-retrievable," meaning it is permanently altered in its physical or chemical state and cannot be practically recovered or reused.[1] It is critical to distinguish this from "wastage," which is the small amount of a controlled substance remaining after administration in a clinical setting and has different disposal guidelines.[2] For laboratory inventory, methods like flushing or mixing with coffee grounds or cat litter are explicitly forbidden for DEA registrants.[3]
Primary Disposal Method: The Reverse Distributor
The universally recommended and most compliant method for disposing of methadone sodium inventory is through a DEA-registered reverse distributor.[4][5][6] These are specialized companies authorized to handle and destroy controlled substances.
-
Segregation and Labeling: Immediately remove any expired, damaged, or unwanted methadone sodium from your active stock. Clearly label these containers as "Expired - Do Not Use" or "For Disposal." Store them in your lab's designated secure, locked cabinet or safe, segregated from the active inventory.[3][6]
-
Identify and Contract: Select a DEA-registered reverse distributor. Your institution's Environmental Health and Safety (EHS) department may have a contracted vendor.[3][5][6]
-
Documentation - DEA Form 41: The "Registrants Inventory of Drugs Surrendered" (DEA Form 41) must be completed to document the substances designated for destruction. While the reverse distributor will ultimately handle the final destruction and submission of the form, the registrant is responsible for the accuracy of the inventory being transferred.[1][7]
-
Documentation - DEA Form 222 (for Schedule II Substances): As methadone is a Schedule II controlled substance, the transfer to the reverse distributor must be documented on a DEA Form 222, just as you would for an acquisition.[4]
-
Scheduled Pickup: Arrange for the reverse distributor to pick up the material. They will verify the inventory against your documentation and provide a receipt or chain-of-custody form.
-
Record Keeping: Retain all disposal records, including the completed DEA Form 41 and the executed Form 222, for a minimum of two years.[4]
Alternative On-Site Disposal Methods
While using a reverse distributor is the primary method, DEA regulations allow for on-site destruction that meets the "non-retrievable" standard. This must be witnessed by two authorized employees and meticulously logged.[3]
Commercially available chemical digestion systems (e.g., Rx Destroyer™, DrugBuster®) are a common method for on-site destruction.[1] These systems use a chemical slurry to denature and deactivate the active pharmaceutical ingredient.
-
Acquire System: Purchase a chemical digestion system appropriate for the volume and type of substance you need to dispose of.
-
Witnesses: Two authorized personnel must be present for the entire process.[3]
-
Documentation: Record the substance name, strength, quantity, and date of destruction on a DEA Form 41.[3]
-
Destruction: Following the product's specific instructions, add the methadone sodium to the container. The active chemicals in the container will begin to neutralize the drug.
-
Solidification & Disposal: Once the process is complete, many systems include a solidifier. After solidification, the container can typically be disposed of in the regular hazardous waste stream.[3]
-
Signatures: Both witnesses must sign the usage logs and the DEA Form 41, attesting to the destruction of the substance.[3]
Quantitative Data Summary: Disposal Options
| Disposal Method | DEA Compliance Level | Key Recordkeeping | Typical Use Case in Research |
| Reverse Distributor | Highest | DEA Form 41, DEA Form 222, Chain-of-Custody | Expired/unwanted bulk chemicals, vials, or prepared solutions. |
| Chemical Digestion | High | DEA Form 41, Witness Signatures on Logs | Small quantities, recoverable waste from lab procedures. |
| Mixing with Paint | Conditional | DEA Form 41, Witness Signatures on Logs | Small quantities where other options are unavailable (less common). |
Mandatory Visualization
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of methadone sodium in a research laboratory.
Caption: Workflow for DEA-compliant disposal of Methadone Sodium in a research lab.
References
- 1. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 6. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methadone Sodium
For Immediate Reference: Essential Safety and Operational Protocols for Methadone Sodium in Research Environments
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methadone sodium. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. The following protocols offer step-by-step guidance for the safe handling, storage, and disposal of this substance.
Personal Protective Equipment (PPE) and Hazard Mitigation
Methadone and its salts are potent opioids and present significant health risks upon exposure.[1] It is classified as a hazardous substance, being fatal if swallowed and causing potential drowsiness or dizziness. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. In situations with a risk of significant splashing, additional protective clothing may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required. | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Methadone sodium is critical to minimize risk. The following workflow outlines the key stages of its lifecycle within a laboratory setting.
Caption: Workflow for the safe handling of Methadone sodium.
Detailed Experimental Protocols
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed, dry, and well-ventilated area. It should be kept locked up or in an area accessible only to qualified and authorized personnel. Protect from light.
-
Preparation:
Disposal Plan:
-
Waste Characterization: All materials contaminated with Methadone sodium, including empty containers, weighing papers, and used PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all Methadone sodium waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[3] Do not let the product enter drains.
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency procedures for Methadone sodium exposure and spills.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]
Opioid Overdose Response:
Methadone is an opioid, and overdose is a medical emergency. Signs of an overdose include unconsciousness, slow or shallow breathing, and blueish or purple lips or fingernails.[4]
-
Call 911 immediately. [4]
-
If available and you are trained, administer naloxone.[2][4] A second dose may be necessary if there is no response after 2-3 minutes.[2]
-
Provide rescue breathing or CPR if you are trained to do so.[4][5]
-
Stay with the person until emergency medical services arrive.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
